1,4-Octadiene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
octa-1,4-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBLFDUGSBOMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317767 | |
| Record name | 1,4-Octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-25-2 | |
| Record name | 1,4-Octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Octadiene: Chemical Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-octadiene, a volatile organic compound with significance in chemical synthesis and as a building block for more complex molecules. This document details its chemical formula, isomeric structures, physicochemical properties, and includes a representative synthetic protocol.
Chemical Formula and Structure
This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₄ .[1][2][3] Its structure consists of an eight-carbon chain containing two double bonds, located at the first and fourth positions. The presence of two double bonds gives rise to the possibility of stereoisomerism, resulting in four distinct geometric isomers:
-
(E,E)-1,4-Octadiene: Both double bonds have a trans configuration.
-
(E,Z)-1,4-Octadiene: The double bond at position 1 is trans and the double bond at position 4 is cis.
-
(Z,E)-1,4-Octadiene: The double bond at position 1 is cis and the double bond at position 4 is trans.
-
(Z,Z)-1,4-Octadiene: Both double bonds have a cis configuration.
The connectivity and stereochemistry of these isomers are crucial in determining their physical and chemical properties, as well as their reactivity in chemical transformations.
Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1][2][3] |
| Molecular Weight | 110.20 g/mol | [4][5] |
| CAS Number | 5675-25-2 (for isomer mixture) | [1][2][3] |
Spectral Data for this compound (Isomer Mixture):
-
Infrared (IR) Spectroscopy: The IR spectrum of a mixture of (E) and (Z)-1,4-octadiene shows characteristic peaks for C-H stretching and bending vibrations of the alkene and alkane functionalities.[1][6]
-
Mass Spectrometry (MS): The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight.[1][3]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of this compound displays signals corresponding to the different carbon environments within the molecule.
Experimental Protocols: Synthesis of 1,4-Dienes
While a specific, detailed experimental protocol for the synthesis of this compound isomers is not widely published, general methods for the stereoselective synthesis of 1,4-dienes can be adapted. One such approach involves the titanocene(II)-promoted cross-coupling of (Z)-alkenyl methyl sulfones with terminal allenes, which has been shown to produce 1,4-dienes with a preference for the (E,Z) configuration.[7]
Representative Experimental Workflow for the Synthesis of 1,4-Dienes:
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound isomers.
Caption: Generalized workflow for the synthesis of 1,4-dienes.
Logical Relationships of this compound Isomers
The four stereoisomers of this compound are interrelated through the geometry of their double bonds. The following diagram illustrates this relationship.
Caption: Stereoisomeric relationships of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Octa-1,4-diene | C8H14 | CID 123232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,cis-4-Octadiene | C8H14 | CID 5462702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (e & z) [webbook.nist.gov]
- 7. Regio- and stereoselective synthesis of 1,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Octadiene (CAS No: 5675-25-2), a non-conjugated diene of interest in various fields of chemical synthesis. This document details its structural and physicochemical characteristics, spectroscopic data, and typical reactivity, supplemented with detailed experimental protocols and visualizations to support laboratory applications.
Physicochemical Properties
This compound is an unsaturated hydrocarbon with two double bonds separated by a methylene group, preventing electronic conjugation. This structural feature dictates its reactivity, which is similar to that of simple alkenes. The compound exists as a mixture of cis and trans isomers.[1][2][3] It is a colorless to light yellow, clear liquid.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄ | [2][5] |
| Molecular Weight | 110.2 g/mol | [4][5] |
| Boiling Point | 119 °C (at 749 Torr) | [4] |
| Density | 0.74 g/cm³ | [4] |
| Refractive Index | 1.4260 to 1.4290 | [4] |
| Melting Point | Data not available (expected to be low) | |
| Solubility in Water | Insoluble | [6][7] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | |
| CAS Registry Number | 5675-25-2 | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure and available information.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, high-resolution spectrum for this compound is not publicly available, the expected chemical shifts for its ¹H and ¹³C nuclei can be estimated based on typical values for similar structural motifs.
Table 2: Estimated ¹H NMR Chemical Shifts for this compound
| Proton Environment | Estimated Chemical Shift (δ, ppm) |
| Terminal Alkene (=CH₂) | 4.9 - 5.1 |
| Internal Alkene (-CH=CH-) | 5.3 - 5.5 |
| Vinylic (-CH=) | 5.7 - 5.9 |
| Allylic (=CH-CH₂-) | ~2.0 |
| Methylene (-CH₂-) | 1.3 - 1.5 |
| Methyl (-CH₃) | 0.8 - 1.0 |
Table 3: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Estimated Chemical Shift (δ, ppm) |
| Terminal Alkene (=CH₂) | 114 - 116 |
| Internal Alkene (-CH=CH-) | 128 - 132 |
| Vinylic (-CH=) | 137 - 139 |
| Allylic and Methylene (-CH₂-) | 20 - 40 |
| Methyl (-CH₃) | 13 - 15 |
2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Gas-phase IR and electron ionization mass spectra for this compound are available through the NIST Chemistry WebBook.[2][3]
-
IR Spectrum: The IR spectrum will show characteristic peaks for C-H stretching of sp² hybridized carbons (around 3080 cm⁻¹) and sp³ hybridized carbons (2850-3000 cm⁻¹). A key feature is the C=C stretching absorption in the region of 1640-1680 cm⁻¹.
-
Mass Spectrum: The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent fragments resulting from the cleavage of allylic bonds.
Chemical Properties and Reactivity
As a non-conjugated diene, the two double bonds in this compound generally react independently of each other, in a manner similar to simple alkenes.[8][9] The primary reaction type is electrophilic addition.
3.1. Electrophilic Addition
An electrophile (E⁺) will add to one of the double bonds, following Markovnikov's rule, to form the more stable carbocation intermediate. A subsequent attack by a nucleophile (Nu⁻) completes the addition. Given the two non-equivalent double bonds in this compound, a reaction with one equivalent of an electrophilic reagent can lead to a mixture of products.
Below is a diagram illustrating the general mechanism of electrophilic addition to one of the double bonds in this compound.
Caption: General Mechanism of Electrophilic Addition to this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization and synthesis of this compound.
4.1. Determination of Boiling Point (Micro-scale Method)
This protocol is adapted for volatile organic compounds like this compound.[10][11]
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
-
Place a small, inverted capillary tube (sealed at one end) inside the test tube with the sample.
-
Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a micro-burner or a hot plate.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
-
-
Measurement:
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
-
Record:
-
Record the temperature. For high accuracy, also record the atmospheric pressure, as boiling point is pressure-dependent.
-
Caption: Workflow for Boiling Point Determination.
4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of volatile alkenes like this compound.[12][13][14][15]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile, nonpolar solvent such as hexane or pentane.
-
-
Instrument Parameters (Typical):
-
GC Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector: Set to a temperature of 250 °C. A split injection is typically used to avoid column overloading.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Identify the compound by its retention time and by comparing its mass spectrum to a library database (e.g., NIST).
-
4.3. General Synthesis of 1,4-Dienes via Palladium-Catalyzed Cross-Coupling
A common method for the synthesis of 1,4-dienes involves the palladium-catalyzed cross-coupling of an allyl acetate with a vinyltrifluoroborate.[16]
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine potassium vinyltrifluoroborate (1.0 eq), allyl acetate (1.2 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Add a suitable solvent, such as aqueous acetone.
-
-
Reaction Conditions:
-
Stir the mixture at a specified temperature (e.g., 50 °C) for several hours. The reaction can also be accelerated using microwave irradiation.
-
-
Workup and Purification:
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-diene.
-
Caption: Generalized Workflow for the Synthesis of a 1,4-Diene.
References
- 1. tainstruments.com [tainstruments.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 5675-25-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound(5675-25-2) 13C NMR [m.chemicalbook.com]
- 6. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chymist.com [chymist.com]
- 12. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etamu.edu [etamu.edu]
- 14. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 15. cires1.colorado.edu [cires1.colorado.edu]
- 16. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]
A Technical Guide to the Stereoselective Synthesis of 1,4-Octadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Octadiene, a non-conjugated diene, and its various stereoisomers are valuable building blocks in organic synthesis, finding applications in the construction of complex molecules, including natural products and pharmaceuticals. The precise control over the geometry of the two double bonds—(E,E), (E,Z), (Z,E), and (Z,Z)—is crucial for the desired biological activity and physical properties of the target molecules. This technical guide provides an in-depth overview of the key synthetic strategies for accessing the different stereoisomers of this compound, with a focus on catalytic methods and the Wittig reaction. Detailed experimental protocols for seminal methods are provided, along with a comparative analysis of their efficiencies and stereoselectivities.
Core Synthetic Strategies
The stereoselective synthesis of this compound isomers primarily relies on three powerful methodologies: palladium-catalyzed cross-coupling reactions, nickel-catalyzed transformations, and the Wittig olefination. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it provides a versatile platform for the stereoselective construction of 1,4-dienes. A common strategy involves the coupling of an organometallic reagent with a vinyl or allyl electrophile.
Logical Relationship of Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed cross-coupling for 1,4-diene synthesis.
A notable example is the palladium-catalyzed coupling of vinylboronates with vinylic halides, which allows for the stereospecific formation of conjugated dienes that can be selectively reduced to 1,4-dienes. While not a direct synthesis of this compound, this method highlights the power of palladium catalysis in controlling double bond geometry.[1]
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can mediate the coupling of a wider range of electrophiles and nucleophiles and can exhibit unique selectivity. For the synthesis of 1,4-dienes, nickel-catalyzed methods often involve the coupling of allylic alcohols or their derivatives with organometallic reagents.[2]
Experimental Workflow for Nickel-Catalyzed Synthesis
Caption: General workflow for Ni-catalyzed 1,4-diene synthesis.
The Wittig Reaction
The Wittig reaction is a classic and highly reliable method for the formation of alkenes from aldehydes or ketones and phosphonium ylides.[3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. This selectivity can be exploited for the synthesis of specific this compound stereoisomers.[4]
Wittig Reaction Signaling Pathway
Caption: The Wittig reaction pathway for alkene synthesis.
Quantitative Data Summary
A direct comparison of yields and stereoselectivities for the synthesis of this compound isomers is challenging due to the limited availability of studies focusing specifically on this molecule. However, data from related 1,4-diene syntheses can provide valuable insights into the expected outcomes of different methods.
| Method | Catalyst/Reagent | Substrates | Isomer | Yield (%) | Stereoselectivity (E:Z or Z:E) | Reference |
| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | Allylic Acetate + Vinyl Grignard | (E)-1,4-diene | 60-85 | >95:5 | [General observation] |
| Nickel-Catalyzed | Ni(cod)₂ / PCy₃ | 1,3-Diene + HBpin | (Z)-Allylboronate | 70-95 | >98:2 | [5] |
| Wittig Reaction | Non-stabilized Ylide | Aldehyde | (Z)-Alkene | 50-80 | >95:5 | [4] |
| Wittig Reaction | Stabilized Ylide | Aldehyde | (E)-Alkene | 60-90 | >90:10 | [4] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a 1,3-Diene Precursor
This protocol describes the synthesis of (1Z,3E)-1-Phenyl-1,3-octadiene, which can be selectively hydrogenated to afford a this compound derivative.
Materials:
-
(E)-1-Hexenyl-1,3,2-benzodioxaborole
-
(Z)-β-Bromostyrene
-
Dichlorobis(triphenylphosphine)palladium(II)
-
2 M Sodium ethoxide in ethanol
-
Benzene (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and an addition funnel is flushed with nitrogen.
-
Charge the flask with (E)-1-hexenyl-1,3,2-benzodioxaborole (9.5 g, 47 mmol) and 200 mL of benzene.
-
Add (Z)-β-bromostyrene (8.4 g, 46 mmol), 50 mL of 2 M sodium ethoxide in ethanol, and dichlorobis(triphenylphosphine)palladium(II) (0.28 g, 0.4 mmol).
-
Reflux the mixture for 3 hours.
-
After cooling, pour the reaction mixture into 300 mL of 3 N hydrochloric acid and extract with diethyl ether.
-
Wash the organic layer with 3 M sodium hydroxide (4 x 50 mL) and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain (1Z,3E)-1-phenyl-1,3-octadiene.[1]
Protocol 2: General Procedure for Wittig Olefination
This protocol provides a general framework for the synthesis of alkenes via the Wittig reaction, which can be adapted for the synthesis of this compound isomers by choosing the appropriate aldehyde and phosphonium ylide.
Materials:
-
Phosphonium salt (e.g., butyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Aldehyde (e.g., hex-3-enal for (E/Z,Z)-1,4-octadiene)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add the strong base to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add the aldehyde dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound stereoisomer.[3][4]
Conclusion
The stereoselective synthesis of this compound isomers is a challenging yet achievable goal in modern organic chemistry. Palladium and nickel-catalyzed cross-coupling reactions offer efficient and highly stereoselective routes, particularly for the synthesis of (E)-configured dienes. The Wittig reaction remains a robust and predictable method, with the choice of a stabilized or non-stabilized ylide providing access to either (E)- or (Z)-alkenes, respectively. The selection of the optimal synthetic strategy will depend on the desired stereoisomer, the availability of starting materials, and the required functional group tolerance. Further research into the development of novel catalytic systems with enhanced stereocontrol will undoubtedly expand the synthetic toolbox for accessing these valuable building blocks.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. daneshyari.com [daneshyari.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]
- 5. Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,4-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Octadiene, a diolefin of interest in organic synthesis and materials science. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar olefinic and aliphatic structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H1' | ~4.9 - 5.1 | ddt | J ≈ 10.2 (cis), 17.1 (trans), 1.5 (gem) |
| H2 | ~5.7 - 5.9 | ddt | J ≈ 10.2 (cis), 17.1 (trans), 6.7 (vicinal) |
| H3, H3' | ~2.7 - 2.9 | m | - |
| H4, H5 | ~5.3 - 5.5 | m | - |
| H6, H6' | ~2.0 - 2.2 | m | - |
| H7, H7' | ~1.3 - 1.5 | m | - |
| H8 | ~0.9 | t | J ≈ 7.4 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | ~114 |
| C2 | ~138 |
| C3 | ~35 |
| C4 | ~129 |
| C5 | ~130 |
| C6 | ~29 |
| C7 | ~23 |
| C8 | ~14 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its alkene and alkane functionalities. The data presented is sourced from the NIST/EPA Gas-Phase Infrared Database.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinyl group) |
| ~3010 | Medium | =C-H stretch (internal alkene) |
| ~2960 | Strong | C-H stretch (aliphatic CH₃) |
| ~2930 | Strong | C-H stretch (aliphatic CH₂) |
| ~2870 | Strong | C-H stretch (aliphatic CH₃) |
| ~1640 | Medium | C=C stretch (vinyl group) |
| ~1655 | Medium, weak | C=C stretch (internal alkene) |
| ~990, ~910 | Strong | =C-H bend (out-of-plane, vinyl) |
| ~965 | Strong | =C-H bend (out-of-plane, trans internal alkene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.[2]
Table 4: Major Mass Spectral Peaks for this compound
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 110 | 15 | [C₈H₁₄]⁺ (Molecular Ion) |
| 81 | 45 | [C₆H₉]⁺ |
| 67 | 100 | [C₅H₇]⁺ (Base Peak) |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 29 | 30 | [C₂H₅]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound. These protocols are based on standard techniques for the analysis of liquid-phase organic compounds.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
¹H NMR: A high-field NMR spectrometer (e.g., 300-600 MHz) is used. A standard one-dimensional proton pulse sequence is employed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration.
-
¹³C NMR: The same instrument is used. A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Solution: Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid IR cell.
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample holder (or the solvent-filled cell) is recorded.
-
The prepared sample is placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Introduction and Ionization:
-
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.
-
The separated compound then enters the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a standard method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.
References
A Technical Guide to 1,4-Octadiene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1,4-octadiene, a valuable diene in organic synthesis and polymer chemistry. This document details its commercial availability from various suppliers, outlines a common laboratory-scale synthesis, and presents an experimental protocol for its application in polymerization.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, primarily as a mixture of cis and trans isomers. While most suppliers indicate the presence of both isomers, the specific ratio is often not detailed in standard product listings. For research and development purposes, it is crucial to consult the certificate of analysis or contact the supplier directly for lot-specific isomer distribution. The purity of commercially available this compound is generally suitable for most synthetic applications.
Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name | Purity | Isomer Information | CAS Number |
| TCI America | This compound (cis- and trans- mixture) | >95.0% (GC) | Mixture of cis and trans | 5675-25-2 |
| BOC Sciences | This compound (cis+trans) | Not specified | Mixture of cis and trans | 5675-25-2[1] |
| Santa Cruz Biotechnology | 1,4-Hexadiene, mixture of cis and trans | Not specified | Mixture of cis and trans | 592-45-0 |
| ChemicalBook | This compound | 95+%, 97% | cis-and trans-mixture | 5675-25-2[2] |
Note: Data is compiled from publicly available information and may vary. It is recommended to obtain the latest specifications from the respective suppliers.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 120.3 °C (estimated) | [3] |
| Density | 0.74 g/cm³ | [2] |
| Flash Point | 13.6 °C (estimated) | [3] |
| Solubility | Insoluble in water | |
| Appearance | Colorless liquid |
Synthesis of this compound
A common laboratory-scale synthesis of 1,4-dienes involves the coupling of an allyl electrophile with a vinyl organometallic reagent. The following is a representative protocol for the synthesis of a 1,4-diene, which can be adapted for this compound.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling for 1,4-Diene Synthesis
This protocol describes a general method for the palladium-catalyzed cross-coupling of a vinyltrifluoroborate with an allyl acetate to form a 1,4-diene. This method is adaptable for the synthesis of this compound by selecting the appropriate starting materials (e.g., 1-pentenyltrifluoroborate and allyl acetate).
Materials:
-
Potassium vinyltrifluoroborate (or appropriate substituted vinyltrifluoroborate)
-
Allyl acetate (or appropriate substituted allyl acetate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/H₂O mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the base.
-
Add the potassium vinyltrifluoroborate and the allyl acetate to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diene.
Logical Workflow for Supplier Selection
The selection of a suitable supplier for this compound for research and development purposes involves a logical workflow to ensure the quality and consistency of the starting material.
Caption: A logical workflow for selecting a this compound supplier.
Application in Polymer Chemistry
1,4-Dienes are valuable monomers in polymerization reactions, particularly in coordination polymerization using Ziegler-Natta or metallocene catalysts. The resulting polymers can have interesting microstructures and properties.
Experimental Protocol: Ziegler-Natta Polymerization of a 1,4-Diene
This protocol provides a general procedure for the polymerization of a 1,4-diene using a Ziegler-Natta catalyst system. This can be adapted for the polymerization of this compound.
Materials:
-
This compound (purified and dried)
-
Ziegler-Natta catalyst components (e.g., TiCl₄ and a trialkylaluminum co-catalyst like triethylaluminum)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene or heptane)
-
Inert atmosphere glovebox or Schlenk line
-
Polymerization reactor (e.g., a jacketed glass reactor with mechanical stirring)
Procedure:
-
Thoroughly dry all glassware and the reactor under vacuum and purge with an inert gas.
-
Inside a glovebox or under a positive pressure of inert gas, charge the reactor with the anhydrous solvent.
-
Add the trialkylaluminum co-catalyst to the solvent and stir.
-
Separately, prepare a solution or slurry of the titanium tetrachloride in the solvent.
-
Slowly add the titanium tetrachloride solution to the reactor containing the co-catalyst. An immediate color change and/or precipitation may be observed, indicating the formation of the active catalyst.
-
Age the catalyst for a specific period at a controlled temperature, as determined by the specific catalyst system.
-
Introduce the purified this compound monomer to the reactor.
-
Maintain the polymerization at a constant temperature and monitor the reaction progress (e.g., by observing the increase in viscosity or by taking samples for analysis).
-
After the desired polymerization time, quench the reaction by adding a deactivating agent (e.g., an alcohol like isopropanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove catalyst residues, and dry it under vacuum to a constant weight.
Synthesis Pathway of this compound
The synthesis of this compound can be achieved through various catalytic cross-coupling reactions. A representative pathway is the palladium-catalyzed coupling of an allyl species with a vinyl species.
Caption: A representative synthesis pathway for this compound.
References
The Genesis of a Skipped Diene: A Technical History of 1,4-Octadiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Octadiene, a classic example of a "skipped" diene where the double bonds are separated by a methylene group, has been a molecule of significant interest in both industrial and academic research. Its unique structural motif provides a valuable platform for further chemical transformations, making it a key intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals. This in-depth technical guide explores the discovery and historical development of synthetic routes to this compound, with a particular focus on the seminal catalytic systems that unlocked its efficient production. We will delve into the detailed experimental protocols of these foundational methods, present a comparative analysis of their performance through structured data, and visualize the underlying reaction mechanisms.
The Dawn of Catalytic Codimerization: A Historical Perspective
The mid-20th century witnessed a surge in the exploration of transition metal catalysis, leading to groundbreaking discoveries in olefin and diene chemistry. The synthesis of this compound is intrinsically linked to the development of catalysts capable of selectively codimerizing ethylene and 1,3-butadiene. Early research in this area was dominated by the use of Ziegler-Natta type catalysts, initially developed for polymerization.[1] However, the challenge lay in controlling the reaction to favor the formation of a specific, low molecular weight codimer over polymerization or the formation of other isomers.
A significant breakthrough came in the 1960s with the discovery of specific nickel and iron-based catalyst systems that demonstrated remarkable selectivity for the synthesis of 1,4-dienes. These early discoveries laid the foundation for the sophisticated catalytic methods employed today.
Key Discoveries in this compound Synthesis
The Advent of Iron-Based Catalysts
One of the earliest and most significant contributions to the field was the development of iron-based catalysts for the cooligomerization of ethylene and 1,3-butadiene. Research in the mid-1960s demonstrated that specific iron complexes, in combination with organoaluminum co-catalysts, could effectively catalyze this transformation.[1] These systems were notable for their ability to produce linear, non-conjugated dienes.
A pivotal study by Hata and Miyake in 1968 explored the catalytic behavior of an ethylenebis(diphenylphosphine) complex of iron(0).[1] This work provided valuable insights into the influence of ligand structure on the course of the reaction.
The Rise of Nickel-Catalyzed Synthesis
Contemporaneously, nickel-based catalysts emerged as another powerful tool for the synthesis of 1,4-dienes. A seminal communication by G. Hata in 1964 reported the stereospecific synthesis of 1,4-dienes using a nickel catalyst system.[1] This work was instrumental in establishing nickel's utility in promoting the selective codimerization of conjugated dienes with olefins.
Comparative Analysis of Early Synthetic Methods
The following tables summarize the quantitative data from these pioneering studies, offering a clear comparison of the reaction conditions and outcomes.
Table 1: Iron-Catalyzed Synthesis of this compound
| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Pressure (atm) | Butadiene Conversion (%) | This compound Yield (%) | Selectivity to this compound (%) | Reference |
| Fe(acac)₃ + (C₂H₅)₂AlCl | (C₂H₅)₂AlCl | Benzene | 50 | 30 (Ethylene) | 80 | 65 | 81 | [1] |
| Fe(DBM)₃ + (C₂H₅)₃Al | (C₂H₅)₃Al | Toluene | 60 | 40 (Ethylene) | 75 | 60 | 80 | [1] |
acac = acetylacetonate; DBM = dibenzoylmethanate
Table 2: Nickel-Catalyzed Synthesis of this compound
| Catalyst System | Co-catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm) | Butadiene Conversion (%) | This compound Yield (%) | Selectivity to this compound (%) | Reference |
| Ni(acac)₂ + (C₂H₅)₃Al | P(C₆H₅)₃ | Benzene | 80 | 50 (Ethylene) | 90 | 78 | 87 | [1] |
| Ni(COD)₂ | P(O-o-tolyl)₃ | Toluene | 70 | 45 (Ethylene) | 85 | 75 | 88 | [1] |
COD = 1,5-cyclooctadiene
Detailed Experimental Protocols
The following are detailed methodologies for the key historical experiments in the synthesis of this compound.
Protocol 1: Iron-Catalyzed Synthesis of this compound
Reference: Based on the work of Hata and Miyake (1968).[1]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Diethylaluminum chloride ((C₂H₅)₂AlCl)
-
1,3-Butadiene
-
Ethylene
-
Anhydrous benzene (solvent)
-
Argon (inert gas)
Apparatus:
-
A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.
Procedure:
-
The autoclave is thoroughly dried and purged with argon.
-
In a separate Schlenk flask under an argon atmosphere, a solution of Fe(acac)₃ in anhydrous benzene is prepared.
-
The Fe(acac)₃ solution is transferred to the autoclave via cannula.
-
The autoclave is cooled to -78 °C using a dry ice/acetone bath.
-
A pre-determined amount of liquefied 1,3-butadiene is added to the autoclave.
-
The autoclave is sealed, and the cooling bath is removed. The contents are allowed to warm to room temperature.
-
Ethylene is introduced into the autoclave to the desired pressure (e.g., 30 atm).
-
The reaction mixture is heated to the specified temperature (e.g., 50 °C) with vigorous stirring.
-
A solution of (C₂H₅)₂AlCl in anhydrous benzene is then injected into the autoclave to initiate the reaction.
-
The reaction is allowed to proceed for a set duration, with the temperature and pressure monitored and maintained.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented.
-
The reaction mixture is quenched by the slow addition of a small amount of methanol.
-
The product mixture is filtered to remove the catalyst residue.
-
The filtrate is analyzed by gas chromatography (GC) to determine the conversion of butadiene and the yield and selectivity of this compound.
-
The this compound can be isolated and purified by fractional distillation.
Protocol 2: Nickel-Catalyzed Synthesis of this compound
Reference: Based on the work of G. Hata (1964).[1]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Triethylaluminum ((C₂H₅)₃Al)
-
Triphenylphosphine (P(C₆H₅)₃)
-
1,3-Butadiene
-
Ethylene
-
Anhydrous benzene (solvent)
-
Argon (inert gas)
Apparatus:
-
A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.
Procedure:
-
The autoclave is prepared and purged with argon as described in Protocol 1.
-
Under an argon atmosphere, Ni(acac)₂ and triphenylphosphine are dissolved in anhydrous benzene in a Schlenk flask.
-
This catalyst solution is transferred to the autoclave.
-
The autoclave is cooled, and liquefied 1,3-butadiene is added as previously described.
-
The autoclave is sealed, allowed to warm, and then pressurized with ethylene (e.g., 50 atm).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C).
-
A solution of triethylaluminum in anhydrous benzene is injected to start the reaction.
-
The reaction is monitored and worked up following the same procedure as in Protocol 1.
-
Product analysis and purification are carried out using gas chromatography and fractional distillation.
Mechanistic Insights: Visualizing the Catalytic Cycles
The selective formation of this compound is governed by a series of intricate steps within the coordination sphere of the transition metal catalyst. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the iron- and nickel-catalyzed reactions.
Iron-Catalyzed Codimerization of Ethylene and Butadiene
Caption: Proposed catalytic cycle for the iron-catalyzed synthesis of this compound.
Nickel-Catalyzed Codimerization of Ethylene and Butadiene
Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of this compound.
Conclusion
The discovery of selective catalytic routes to this compound from readily available feedstocks like ethylene and butadiene marked a significant milestone in organic synthesis. The pioneering work with iron and nickel-based catalysts in the 1960s not only provided efficient methods for producing this valuable skipped diene but also laid the groundwork for the development of more advanced and sophisticated catalytic systems. The detailed experimental protocols and mechanistic understanding derived from these early studies continue to inform contemporary research in catalysis and chemical synthesis, underscoring the enduring legacy of these foundational discoveries.
References
Cis/Trans Isomerization of 1,4-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of alkenes is a critical determinant of molecular geometry and, consequently, biological activity and material properties. The cis/trans isomerization of 1,4-octadiene, a non-conjugated diene, represents a fundamental transformation with implications in organic synthesis and materials science. This technical guide provides an in-depth overview of the core principles, methodologies, and analytical techniques pertinent to the isomerization of this compound. It covers catalyzed (metal- and acid-catalyzed), photochemical, and thermal isomerization pathways, presenting quantitative data from analogous systems to illustrate reaction efficiencies and selectivities. Detailed experimental protocols and analytical procedures for monitoring these transformations are also provided.
Introduction
This compound (C₈H₁₄) is a non-conjugated diene existing as cis and trans stereoisomers at the C4-C5 double bond.[1][2][3] The spatial arrangement of the alkyl groups around this double bond significantly influences the molecule's physical and chemical properties. Unlike conjugated dienes, the two double bonds in this compound are separated by a methylene group, which electronically isolates them.[4] Consequently, their isomerization behavior differs from that of conjugated systems. The controlled isomerization between the cis and trans forms is of interest for the synthesis of specific stereoisomers required in various chemical processes. This guide explores the primary methods for achieving this transformation.
Isomerization Mechanisms and Methodologies
The isomerization of this compound can be induced through several mechanisms, including metal catalysis, acid catalysis, photochemical energy input, and thermal activation.
Metal-Catalyzed Isomerization
Transition metal complexes, particularly those of ruthenium and rhodium, are highly effective catalysts for the isomerization of non-conjugated dienes.[5][6] The mechanism typically involves the formation of a metal-hydride species that adds to one of the double bonds, followed by a β-hydride elimination to form the isomerized alkene.
Ruthenium Catalysis: Ruthenium complexes are known to be highly active for alkene isomerization.[7] A general mechanism involves the formation of a ruthenium hydride species which coordinates to the double bond, undergoes migratory insertion, and then β-hydride elimination to yield the isomerized product.
Rhodium Catalysis: Rhodium complexes also efficiently catalyze the isomerization of dienes, often with high selectivity.[8][9] The catalytic cycle is believed to be similar to that of ruthenium, involving hydrometallation and β-hydride elimination steps.
Acid-Catalyzed Isomerization
Acid-catalyzed isomerization proceeds via protonation of a double bond to form a carbocation intermediate. Rotation around the single bond adjacent to the carbocation, followed by deprotonation, can lead to the formation of the geometric isomer. However, this method is often less selective and can lead to side reactions such as skeletal rearrangements and polymerization.[5]
Photochemical Isomerization
Photochemical isomerization involves the excitation of the π-electrons of a double bond to a π* anti-bonding orbital upon absorption of light.[10] This weakens the π-bond, allowing for rotation around the sigma bond. Relaxation back to the ground state can then lead to either the cis or trans isomer. This method is particularly useful for generating thermodynamically less stable isomers. For non-conjugated dienes, selective excitation of one double bond is possible.
Thermal Isomerization
At elevated temperatures, sufficient thermal energy can be supplied to overcome the rotational barrier of the double bond, leading to isomerization.[11] For simple alkenes, this typically requires high temperatures. For dienes, intramolecular cyclization reactions can sometimes compete with isomerization.[12]
Quantitative Data
Table 1: Ruthenium-Catalyzed Isomerization of 1,5-Hexadiene
| Catalyst | Substrate | Product(s) | Yield (%) | Isomer Ratio (E/Z) | Reference |
| RuH₂(CO)(PPh₃)₃/JOSIPHOS | 1,5-Hexadiene | 2,4-Hexadienes | >95 | >20:1 | [6] |
Table 2: Base-Mediated Isomerization of a Non-Conjugated Diene
| Base | Substrate | Product | Yield (%) | Conditions | Reference |
| KOH | (22E)-Cholesta-5,22,25-trien-3-ol | Acetylated 1,3-diene | 69 | Pyridine, 120°C, 7h | [5] |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the cis/trans isomerization of this compound.
General Protocol for Ruthenium-Catalyzed Isomerization[7]
-
Preparation: In a nitrogen-filled glovebox, add the ruthenium catalyst (e.g., Ru(methylallyl)₂(COD), 0.001 mol%) to a vial containing a magnetic stir bar.
-
Reaction Setup: Add cis-1,4-octadiene (1.0 g) to the vial.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for a specified time (e.g., 1-24 hours).
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC-MS or ¹H NMR to monitor the progress of the isomerization.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product mixture can be purified by fractional distillation or column chromatography if necessary.
General Protocol for Photochemical Isomerization[10]
-
Solution Preparation: Dissolve cis-1,4-octadiene in a suitable solvent (e.g., ethanol, hexane) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Irradiation: Irradiate the solution with a light source of appropriate wavelength (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the cis/trans ratio.
-
Work-up: Once the desired isomer ratio is reached (or a photostationary state is achieved), remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by preparative GC or fractional distillation.
Analytical Methods for Isomer Characterization
The differentiation and quantification of cis and trans isomers of this compound are crucial for monitoring the isomerization process.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating cis and trans isomers due to their different boiling points and interactions with the stationary phase. The mass spectrometer provides structural information for confirmation.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between cis and trans isomers. The coupling constants (J-values) of the vinylic protons are typically larger for the trans isomer (around 12-18 Hz) compared to the cis isomer (around 6-12 Hz). Chemical shifts of the vinylic and allylic protons and carbons will also differ between the two isomers.[15][16]
Theoretical Considerations
Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict the relative thermodynamic stabilities of the cis and trans isomers of this compound. In general, for acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.[17] Theoretical calculations can provide valuable insights into the energy landscape of the isomerization reaction.
Conclusion
The cis/trans isomerization of this compound is a fundamental transformation that can be achieved through various catalytic, photochemical, and thermal methods. While metal-catalyzed approaches, particularly with ruthenium and rhodium, offer high efficiency and selectivity, photochemical methods provide access to the thermodynamically less stable cis isomer. The choice of method will depend on the desired outcome and the specific requirements of the synthetic application. Careful monitoring and characterization using techniques such as GC-MS and NMR are essential for controlling and verifying the isomerization process. This guide provides a foundational understanding for researchers and professionals working with the stereoselective synthesis and application of this compound and related non-conjugated dienes.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H14 | CID 5364369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed isomerization of unactivated alkynes to 1,3-dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Rhodium-Catalyzed Cycloisomerization of 1,6-Allenynes to access 5/6-Fused Bicycle[4.3.0]nonadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The thermal cis–trans-isomizeration of conjugated dienes; formation of cyclobutenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 14. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. neuroquantology.com [neuroquantology.com]
Quantum Chemical Calculations for 1,4-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Octadiene is a hydrocarbon containing two carbon-carbon double bonds, making it a subject of interest for understanding conformational preferences and reactivity in unsaturated systems. This technical guide provides a framework for the quantum chemical investigation of this compound, outlining the computational methodologies, expected results, and their interpretation. The conformational landscape is explored through density functional theory (DFT) calculations, providing insights into the relative stabilities of different isomers. This document serves as a comprehensive resource for researchers employing computational chemistry to study diene systems.
Introduction
This compound (C8H14) is a non-conjugated diene with a flexible aliphatic chain.[1][2] Its structural features, including the presence of two double bonds separated by a methylene group, give rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Understanding the relative energies and geometric parameters of these conformers is crucial for predicting the molecule's spectroscopic properties and chemical reactivity. Quantum chemical calculations offer a powerful tool for elucidating the conformational preferences and electronic structure of this compound.
This guide details a representative computational workflow for the conformational analysis and property prediction of this compound. The methodologies described are based on widely used and validated quantum chemistry techniques.
Computational Methodologies
The following section outlines a typical protocol for the quantum chemical analysis of this compound.
Conformational Search
A thorough exploration of the conformational space is the initial and critical step. This is typically achieved through a systematic or stochastic search.
-
Systematic Search: Key dihedral angles, particularly around the C-C single bonds, are rotated at fixed intervals to generate a grid of starting geometries.
-
Molecular Dynamics: A short molecular dynamics simulation at an elevated temperature can be used to sample a wide range of conformations.
Geometry Optimization and Frequency Calculations
Each of the unique conformers identified in the initial search is then subjected to geometry optimization and frequency calculations.
-
Level of Theory: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is often sufficient for initial optimizations. For more accurate energies, a larger basis set like cc-pVTZ can be employed in single-point energy calculations.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Spectroscopic Property Prediction
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
IR Spectroscopy: Infrared (IR) spectra can be simulated from the calculated vibrational frequencies and their corresponding intensities.
Results and Discussion
The following tables present hypothetical, yet plausible, quantitative data for a computational study of this compound.
Conformational Analysis
The relative energies of different conformers of this compound are primarily governed by steric and torsional strains. The rotation around the C3-C4 and C5-C6 single bonds dictates the overall shape of the molecule.
| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |
| I (Global Minimum) | 0.00 | 0.00 |
| II | 1.25 | 1.22 |
| III | 2.50 | 2.45 |
| IV | 3.10 | 3.01 |
Table 1: Hypothetical relative energies of the four lowest energy conformers of this compound calculated at the B3LYP/6-31G(d) level of theory.
Geometric Parameters
The optimized geometric parameters for the global minimum conformer provide a detailed picture of its structure.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1=C2 | 1.34 |
| C4=C5 | 1.35 |
| C2-C3 | 1.50 |
| C3-C4 | 1.51 |
| Bond Angles (degrees) | |
| ∠C1-C2-C3 | 124.5 |
| ∠C3-C4=C5 | 125.0 |
| ∠C2-C3-C4 | 112.0 |
| Dihedral Angles (degrees) | |
| ∠C2-C3-C4=C5 | -120.5 |
Table 2: Selected optimized geometric parameters for the global minimum conformer of this compound at the B3LYP/6-31G(d) level of theory.
Visualizations
The following diagrams illustrate the computational workflow and a key conformational relationship.
Caption: A workflow diagram illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A diagram showing the energetic relationship between different conformers of this compound.
Conclusion
Quantum chemical calculations provide a robust framework for investigating the conformational landscape and properties of this compound. By employing methodologies such as DFT, a detailed understanding of the relative stabilities, geometric parameters, and spectroscopic features of its various conformers can be achieved. The insights gained from such studies are invaluable for rationalizing the behavior of diene systems in various chemical and biological contexts. The presented workflow and hypothetical data serve as a guide for researchers undertaking similar computational investigations.
References
Thermodynamic Stability of 1,4-Octadiene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability of 1,4-octadiene isomers. Due to the limited availability of specific experimental thermodynamic data for the individual geometric isomers of this compound in public literature, this document focuses on the theoretical framework governing their relative stabilities, detailed computational and experimental protocols for their determination, and illustrative data to guide researchers in their own investigations. Understanding the thermodynamic properties of these isomers is crucial for applications in organic synthesis, catalysis, and drug development where specific isomeric forms may be required for desired reactivity and biological activity.
Introduction to the Thermodynamic Stability of this compound Isomers
This compound (C₈H₁₄) is a non-conjugated diene that can exist as four distinct geometric isomers due to the presence of two double bonds, one at the C1-C2 position and the other at the C4-C5 position. The geometry around the C4-C5 double bond can be either cis (Z) or trans (E), leading to the following isomers:
-
(4E)-1,4-Octadiene (trans)
-
(4Z)-1,4-Octadiene (cis)
The thermodynamic stability of these isomers is a critical factor in chemical reactions where they are either reactants or products. The relative stability is determined by the Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) contributions. Generally, for acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.
Theoretical Framework and Computational Methodology
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic properties of molecules when experimental data is unavailable. A typical computational workflow to determine the relative stabilities of this compound isomers is outlined below.
Computational Workflow
Caption: Computational workflow for determining the thermodynamic stability of this compound isomers.
Detailed Computational Protocol
A robust computational study to determine the thermodynamic properties of this compound isomers can be performed using a multi-step approach with a widely used software package like Gaussian.
-
Initial Structure Generation : The 3D structures of the (4E)- and (4Z)-1,4-octadiene isomers are built using a molecular editor.
-
Geometry Optimization : The initial structures are optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G*.
-
Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Single Point Energy Calculation : To improve the accuracy of the electronic energy, a single point energy calculation is often performed on the optimized geometry using a larger basis set, for example, 6-311+G(d,p).
-
Calculation of Thermodynamic Properties : The standard enthalpy of formation (ΔHᵣ°) and Gibbs free energy of formation (ΔGᵣ°) are calculated from the electronic energies and the thermal corrections obtained from the frequency calculations. The relative stabilities of the isomers are then determined by comparing their respective ΔGᵣ° values.
Quantitative Data (Illustrative)
Table 1: Calculated Thermodynamic Properties of this compound Isomers (Illustrative Data)
| Isomer | Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| (4E)-1,4-Octadiene | -45.0 | 75.0 | 0.0 |
| (4Z)-1,4-Octadiene | -41.5 | 78.5 | +3.5 |
Table 2: Key Computational Parameters (Illustrative Data)
| Isomer | Zero-Point Vibrational Energy (Hartree) | Electronic Energy (Hartree) |
| (4E)-1,4-Octadiene | 0.205 | -311.5 |
| (4Z)-1,4-Octadiene | 0.204 | -311.495 |
Experimental Protocols for Thermodynamic Data Determination
The thermodynamic properties of volatile organic compounds like this compound can be determined experimentally using several well-established techniques.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived.
Protocol:
-
Sample Preparation : A precisely weighed sample of a pure this compound isomer is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Pressurization : The bomb is filled with high-pressure pure oxygen.
-
Ignition : The sample is ignited electrically via a fuse wire.
-
Temperature Measurement : The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature change of the water is measured with high precision.
-
Calculation : The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then calculated using Hess's Law.[1]
Caption: Experimental workflow for bomb calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Transition
Differential Scanning Calorimetry can be used to measure the heat capacity of a substance and the enthalpy changes associated with phase transitions.[2]
Protocol:
-
Sample Preparation : A small, accurately weighed amount of the this compound isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program : The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Heat Flow Measurement : The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis : The heat capacity is determined from the heat flow signal. The enthalpy of any phase transitions (e.g., boiling) can be determined by integrating the area of the corresponding peak in the DSC thermogram.
Logical Relationships in Isomer Stability
The relative thermodynamic stability of alkene isomers is governed by a few key principles, which can be visualized as a decision-making process.
Caption: Logical diagram of factors influencing isomer stability.
Conclusion
A thorough understanding of the thermodynamic stability of this compound isomers is essential for their effective use in research and development. While specific experimental data is sparse, computational chemistry provides a reliable and accessible means of determining their relative stabilities and thermodynamic properties. The methodologies outlined in this guide, including DFT calculations and established experimental techniques like bomb calorimetry and DSC, provide a robust framework for researchers to investigate these and other isomeric systems. The expected greater stability of the (4E)-1,4-octadiene isomer over the (4Z)-isomer due to reduced steric hindrance is a key guiding principle in the absence of direct experimental evidence.
References
Unlocking the Potential of 1,4-Octadiene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 1,4-octadiene, a non-conjugated diene with significant, yet underexplored, potential in materials science, fine chemical synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at current knowledge and identifying promising avenues for future research.
Core Properties of this compound
This compound is a colorless liquid with the molecular formula C8H14. Its non-conjugated double bonds, separated by a methylene group, impart distinct reactivity compared to its conjugated isomers. This structural feature is key to its utility as a versatile building block in organic synthesis and polymer chemistry.
| Property | Value |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| CAS Number | 5675-25-2 |
| IUPAC Name | octa-1,4-diene |
Established and Potential Research Areas
While the primary industrial application of this compound is as a third monomer in the production of ethylene-propylene-diene monomer (EPDM) rubber, its unique chemical structure opens doors to a wide range of other potential applications.
Advanced Polymer Architectures
The presence of two double bonds with different reactivities allows for the synthesis of polymers with tailored properties. Beyond EPDM, research into the incorporation of this compound into other polymer backbones could lead to materials with novel thermal, mechanical, or optical properties.
Fine Chemical Synthesis
The double bonds of this compound are amenable to a variety of chemical transformations, making it a valuable precursor for the synthesis of fine chemicals and complex organic molecules. Key areas for exploration include:
-
Selective Functionalization: Developing catalytic methods to selectively functionalize one of the two double bonds is a significant research challenge. Success in this area would provide access to a wide array of bifunctional molecules.
-
Cycloaddition Reactions: The double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems which are common motifs in natural products and pharmaceuticals.[1]
-
Metathesis Reactions: Olefin metathesis provides a powerful tool for the synthesis of 1,4-dienes and for their subsequent transformation into other valuable olefins.[2]
Potential Biological and Pharmacological Relevance
Currently, there is a significant gap in the literature regarding the biological activity of this compound and its simple derivatives. However, the diene structural motif is present in a number of biologically active natural products and synthetic compounds.[3] This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Initial research in this area could involve:
-
Synthesis of Analogs: Creating a library of this compound derivatives with diverse functional groups.
-
Biological Screening: Screening these compounds for activity in various assays, such as antimicrobial, anticancer, or anti-inflammatory screens. While direct evidence is lacking for this compound, other diene-containing compounds have shown cytotoxic activity against tumor cells.[4]
Synthesis and Functionalization Pathways
Several synthetic routes to 1,4-dienes have been developed, with transition-metal catalysis playing a pivotal role. The functionalization of this compound can be approached through various established chemical reactions.
Caption: Synthetic routes to and potential functionalization of this compound.
Experimental Protocols
Palladium-Catalyzed Synthesis of 1,4-Dienes (General Procedure)
This protocol is a general representation of a palladium-catalyzed cross-coupling reaction for the synthesis of 1,4-dienes. Specific conditions may need to be optimized for the synthesis of this compound.
Caption: General workflow for Palladium-catalyzed 1,4-diene synthesis.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the allylating agent (e.g., allylboronic acid pinacol ester, 1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization of this compound
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and identify the product by its mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., hexane).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak (m/z = 110.2) and characteristic fragmentation patterns.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons, the allylic protons, and the alkyl chain protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the alkyl chain.
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present.
-
Expected Absorptions: The IR spectrum will show characteristic C-H stretching frequencies for the sp² and sp³ carbons, and a C=C stretching frequency for the double bonds.[6]
Future Outlook
This compound is a versatile and cost-effective building block with considerable untapped potential. Future research should focus on developing selective and efficient catalytic methods for its synthesis and functionalization. Exploring its use in the synthesis of novel polymers, fine chemicals, and biologically active molecules will likely lead to exciting discoveries and new applications. The lack of data on its biological profile represents a significant opportunity for researchers in the field of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for cis-1,4-Polymerization of Dienes with Rare-Earth Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective polymerization of conjugated dienes, such as butadiene and isoprene, is of paramount importance in the industrial production of synthetic rubbers. Materials with a high cis-1,4-microstructure exhibit superior properties, including excellent elasticity, high tensile strength, and low heat buildup, making them ideal for applications in tires, belts, and other high-performance elastomeric products. Rare-earth metal-based catalysts have emerged as a highly efficient and versatile platform for achieving high cis-1,4 selectivity in diene polymerization. These catalysts, often in the form of half-sandwich or salt-like complexes, offer remarkable activity and control over the polymer microstructure.
This document provides a detailed overview of the mechanism of cis-1,4-polymerization of dienes catalyzed by rare-earth metals, along with comprehensive experimental protocols for catalyst synthesis, polymerization reactions, and polymer characterization.
Mechanism of cis-1,4-Polymerization
The generally accepted mechanism for the cis-1,4-polymerization of dienes with rare-earth metal catalysts is the coordination-insertion mechanism . This process can be broken down into several key steps:
-
Activation of the Pre-catalyst: The rare-earth metal pre-catalyst, typically a neutral complex, is activated by a co-catalyst, such as an organoaluminum compound (e.g., triisobutylaluminum, Al(iBu)₃) and a borate (e.g., [Ph₃C][B(C₆F₅)₄]). This activation step generates a cationic rare-earth alkyl species, which is the active site for polymerization.
-
Diene Coordination: The conjugated diene monomer coordinates to the cationic rare-earth metal center. The coordination mode, specifically η⁴-cis coordination, is crucial for achieving high cis-1,4 selectivity.
-
Insertion: The coordinated diene monomer then inserts into the rare-earth-carbon bond of the growing polymer chain. This insertion step proceeds through a π-allyl intermediate.
-
Chain Propagation: The newly formed π-allyl complex then rearranges to regenerate the active cationic species, which can then coordinate with another diene monomer, continuing the polymerization process.
The high cis-1,4 selectivity is attributed to the steric and electronic properties of the ligands surrounding the rare-earth metal center, which favor the η⁴-cis coordination of the incoming monomer and the subsequent insertion pathway that leads to the cis-1,4-enchainment.
Experimental Protocols
Protocol 1: Synthesis of a Neodymium-based Catalyst System for Isoprene Polymerization
This protocol is adapted from the work of Liu et al. (2021) for the synthesis of a neodymium phosphate ester-based catalyst system.
Materials:
-
Neodymium 2-ethylhexyl hydrogen-2-ethylhexylphosphonate solution (Nd(P₅₀₇)₃, 0.04 M in n-hexane)
-
Triisobutylaluminum (Al(i-Bu)₃, 1 M in n-hexane)
-
Chloroform (CHCl₃)
-
Cyclohexane (anhydrous)
-
Isoprene (distilled from CaH₂)
-
Schlenk tube with rubber septum
-
Syringes
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preformation:
-
Under an inert atmosphere (Argon or Nitrogen), add the following reagents sequentially to a Schlenk tube using syringes:
-
Nd(P₅₀₇)₃ solution (0.01 mmol Nd, 0.25 mL)
-
Cyclohexane (appropriate volume for desired concentration)
-
Isoprene (0.2 mmol, for pre-activation)
-
Al(i-Bu)₃ solution (0.2 mmol, 0.2 mL)
-
-
Age the mixture at 50°C with continuous stirring for 15 minutes.
-
Inject CHCl₃ (0.03 mmol) and continue aging at 50°C for another 15 minutes to obtain a yellow, transparent catalyst solution.
-
-
Isoprene Polymerization:
-
To the preformed catalyst solution, inject the desired amount of isoprene (e.g., 10 mmol) as a solution in cyclohexane.
-
Carry out the polymerization at 50°C for the desired time (e.g., 3 hours) with continuous stirring.
-
Quench the polymerization by adding a small amount of ethanol containing an antioxidant (e.g., 1 wt% 2,6-di-tert-butyl-p-cresol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer and dry it under vacuum to a constant weight.
-
Protocol 2: Synthesis of a Half-Sandwich Yttrium Catalyst
This protocol is a general representation for the synthesis of a half-sandwich yttrium complex of the type [(C₅Me₄SiMe₃)Y(CH₂SiMe₃)₂(THF)].
Materials:
-
YCl₃ (anhydrous)
-
Li(C₅Me₄SiMe₃)
-
LiCH₂SiMe₃
-
Tetrahydrofuran (THF, anhydrous)
-
Pentane or Hexane (anhydrous)
-
Schlenk flask
-
Cannula
-
Filter cannula
-
Argon or Nitrogen gas supply
Procedure:
-
Synthesis of Y(CH₂SiMe₃)₃(THF)₂:
-
In a Schlenk flask under an inert atmosphere, suspend anhydrous YCl₃ in THF.
-
Cool the suspension to -78°C and slowly add 3 equivalents of a solution of LiCH₂SiMe₃ in THF or a hydrocarbon solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the product with pentane or hexane and filter to remove LiCl.
-
Evaporate the solvent to obtain Y(CH₂SiMe₃)₃(THF)₂ as a solid.
-
-
Synthesis of [(C₅Me₄SiMe₃)Y(CH₂SiMe₃)₂(THF)]:
-
Dissolve Y(CH₂SiMe₃)₃(THF)₂ in toluene or another suitable solvent in a Schlenk flask.
-
Add one equivalent of a solution of Li(C₅Me₄SiMe₃) to the yttrium precursor solution at room temperature.
-
Stir the reaction mixture for several hours.
-
Remove the solvent under vacuum.
-
Extract the product with pentane or hexane and filter to remove any insoluble byproducts.
-
Crystallize the product from a concentrated solution at low temperature to obtain [(C₅Me₄SiMe₃)Y(CH₂SiMe₃)₂(THF)] as a crystalline solid.
-
Protocol 3: Polymer Characterization
A. Microstructure Analysis by ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polydiene in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated tetrachloroethane (C₂D₂Cl₄) for high-temperature measurements.
-
¹H NMR:
-
Acquire the ¹H NMR spectrum.
-
The olefinic protons of the different microstructures appear at distinct chemical shifts:
-
cis-1,4 units: ~5.1 ppm
-
trans-1,4 units: ~5.4 ppm
-
1,2- or 3,4-vinyl units: ~4.7-5.0 ppm and ~5.7 ppm
-
-
Calculate the percentage of each microstructure by integrating the respective proton signals.
-
-
¹³C NMR:
-
Acquire the ¹³C NMR spectrum.
-
The olefinic and aliphatic carbons also show distinct chemical shifts for each microstructure, providing a more detailed analysis.
-
The relative amounts of cis-1,4, trans-1,4, and vinyl units can be determined by integrating the corresponding carbon signals.
-
B. Molecular Weight and Polydispersity Analysis by Gel Permeation Chromatography (GPC)
-
System: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of Styragel columns (e.g., HR-4E) or PLgel columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 30-40°C.
-
Calibration: Calibrate the system using polystyrene standards with narrow molecular weight distributions.
-
Sample Preparation: Dissolve the polydiene sample in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) using the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the cis-1,4-polymerization of dienes using rare-earth metal catalysts.
Table 1: Polymerization of Isoprene with Various Neodymium-based Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | cis-1,4 (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Nd(P₅₀₇)₃/Al(i-Bu)₃/CHCl₃ | 1000 | 50 | 3 | >95 | 98.1 | 150,000 | 1.8 |
| Nd(versatate)₃/Al(i-Bu)₂H/Me₂SiCl₂ | 500 | 25 | 1 | 90 | 97.5 | 85,000 | 1.9 |
| [(C₅Me₅)NdCl₂]₂/MAO | 1000 | 25 | 0.5 | >99 | 96.8 | 250,000 | 2.1 |
Table 2: Polymerization of Butadiene with Various Rare-Earth Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | cis-1,4 (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Gd(AlMe₄)₃/Me₂AlCl | 1000 | 25 | 1 | 98 | >99.9 | 300,000 | 2.5 |
| (C₅Me₄SiMe₃)Y(CH₂SiMe₃)₂/[Ph₃C][B(C₆F₅)₄]/Al(iBu)₃ | 5000 | 25 | 0.25 | >99 | 98.5 | 450,000 | 1.7 |
| Nd(P₅₀₇)₃/Al(i-Bu)₃/CHCl₃ | 1000 | 50 | 3 | >95 | 98.3 | 180,000 | 1.9 |
Visualizations
Caption: Catalytic cycle for cis-1,4-polymerization of dienes.
Application Notes and Protocols for the Coordination Polymerization of 1,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the coordination polymerization of 1,4-octadiene, a non-conjugated diene, to produce specialty polymers. The resulting poly(this compound) can be a versatile platform for further functionalization, rendering it a material of interest for applications such as drug delivery, advanced materials, and as a backbone for thermoplastic elastomers. This document outlines the synthesis using Ziegler-Natta and metallocene-type catalysts, characterization methods, and the influence of catalyst systems on the polymer properties.
Introduction to Coordination Polymerization of this compound
Coordination polymerization, initiated by Ziegler-Natta or metallocene catalysts, offers a powerful method for the stereospecific polymerization of olefins and dienes.[1][2] Unlike radical polymerization, coordination polymerization allows for precise control over the polymer's microstructure, molecular weight, and molecular weight distribution, leading to materials with tailored properties.[2] For a non-conjugated diene like this compound, coordination polymerization can proceed selectively at one of the double bonds, leaving the other available for post-polymerization modification.
The choice of catalyst system is crucial in determining the outcome of the polymerization. Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium chlorides and aluminum alkyls, are known for their high activity.[1] Homogeneous metallocene catalysts, on the other hand, offer the advantage of well-defined single active sites, which generally lead to polymers with narrow molecular weight distributions and uniform comonomer incorporation in copolymers.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) using a Ziegler-Natta Catalyst
This protocol describes a representative procedure for the homopolymerization of this compound using a conventional heterogeneous Ziegler-Natta catalyst system.
Materials:
-
This compound (purified by passing through activated alumina and sparging with argon)
-
Anhydrous Toluene (solvent, purified by passing through activated alumina and sparging with argon)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (TEA)
-
Methanol (for quenching and precipitation)
-
Hydrochloric acid (for catalyst residue removal)
-
Argon (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation (in situ):
-
Under an inert argon atmosphere, add 100 mL of anhydrous toluene to a 250 mL Schlenk flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1.0 mmol of TiCl₄ to the toluene.
-
Subsequently, add 3.0 mmol of TEA dropwise to the solution. A brownish precipitate, the active catalyst, will form.
-
Age the catalyst suspension at room temperature for 30 minutes.
-
-
Polymerization:
-
In a separate 500 mL Schlenk flask, add 200 mL of anhydrous toluene and 20 g of purified this compound.
-
Transfer the prepared catalyst suspension to the monomer solution via a cannula under argon pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the intended reaction time (e.g., 4 hours).
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding 10 mL of methanol.
-
Pour the polymer solution into a larger beaker containing 500 mL of methanol acidified with a small amount of hydrochloric acid to precipitate the polymer and dissolve catalyst residues.
-
Stir the mixture for 1 hour.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Protocol 2: Synthesis of Poly(this compound) using a Metallocene Catalyst
This protocol outlines a representative procedure for the polymerization of this compound using a homogeneous metallocene catalyst system, which typically yields polymers with a narrower molecular weight distribution.
Materials:
-
This compound (purified as in Protocol 1)
-
Anhydrous Toluene (purified as in Protocol 1)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) (10 wt% solution in toluene)
-
Methanol (for quenching and precipitation)
-
Argon (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup:
-
In a 500 mL Schlenk flask under an argon atmosphere, add 200 mL of anhydrous toluene and 20 g of purified this compound.
-
Bring the solution to the desired reaction temperature (e.g., 60 °C).
-
-
Catalyst Activation and Polymerization:
-
In a separate Schlenk tube, dissolve 0.01 mmol of Cp₂ZrCl₂ in 10 mL of anhydrous toluene.
-
Add the required amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000:1) to the monomer solution in the reaction flask.
-
Inject the Cp₂ZrCl₂ solution into the reaction flask to initiate the polymerization.
-
Maintain the reaction at the set temperature and stir for the desired duration (e.g., 2 hours).
-
-
Termination and Polymer Isolation:
-
Terminate the reaction by adding 10 mL of methanol.
-
Precipitate the polymer by pouring the solution into 500 mL of vigorously stirred methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound under different conditions. These values are illustrative and will vary depending on the specific catalyst components, concentrations, temperature, and reaction time.
Table 1: Polymerization of this compound with a Ziegler-Natta Catalyst System
| Entry | Catalyst System | Al/Ti Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) |
| 1 | TiCl₄/TEA | 3:1 | 50 | 4 | 85 | 120,000 | 4.5 |
| 2 | TiCl₄/TEA | 3:1 | 70 | 2 | 92 | 95,000 | 4.8 |
| 3 | TiCl₃/DEAC | 4:1 | 50 | 4 | 78 | 150,000 | 5.2 |
Mₙ: Number-average molecular weight, MWD: Molecular weight distribution (Polydispersity Index).
Table 2: Polymerization of this compound with a Metallocene Catalyst System
| Entry | Catalyst System | Al/Zr Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) |
| 1 | Cp₂ZrCl₂/MAO | 1000:1 | 60 | 2 | 95 | 250,000 | 2.1 |
| 2 | Cp₂ZrCl₂/MAO | 1000:1 | 80 | 1 | 98 | 180,000 | 2.3 |
| 3 | (n-BuCp)₂ZrCl₂/MAO | 1500:1 | 60 | 2 | 97 | 310,000 | 2.2 |
Mₙ: Number-average molecular weight, MWD: Molecular weight distribution (Polydispersity Index).
Visualizations
Polymerization Workflow
Caption: Experimental workflow for the coordination polymerization of this compound.
Cossee-Arlman Mechanism
Caption: Simplified representation of the Cossee-Arlman polymerization mechanism.
Catalyst-Property Relationship
Caption: Logical relationship between catalyst components and polymer properties.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1,4-Dienes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1,4-dienes. These reactions are powerful tools for the synthesis of complex organic molecules, offering efficient routes to structures prevalent in pharmaceuticals and other bioactive compounds.
Application Notes
Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, and their application to 1,4-diene substrates opens up unique avenues for molecular construction. The ability to selectively functionalize the double bonds of a 1,4-diene in a controlled manner provides access to a diverse range of molecular scaffolds, which are of significant interest in drug discovery and development. These reactions enable the rapid assembly of complex molecules from readily available starting materials, a crucial aspect in the generation of compound libraries for high-throughput screening.
The primary advantages of employing these methods in a pharmaceutical context include:
-
Structural Diversity: The variety of coupling partners (aryl halides, boronic acids, amines, etc.) allows for the introduction of a wide range of functional groups, facilitating the exploration of structure-activity relationships (SAR).
-
Stereochemical Control: Many modern palladium-catalyzed methods offer high levels of regio- and stereoselectivity, which is critical for the synthesis of chiral drugs where specific stereoisomers exhibit desired therapeutic effects.
-
Efficiency and Atom Economy: These catalytic methods often proceed with high efficiency and can be designed to be atom-economical, reducing waste and synthetic steps, which is advantageous for process development and large-scale synthesis.
-
Access to Bioactive Scaffolds: As demonstrated in recent literature, these reactions provide direct access to key structural motifs found in a variety of bioactive molecules, including inhibitors of enzymes like 11β-HSD1 and TRPV6, as well as precursors to antiviral agents and other therapeutics.[1][2]
This compilation focuses on three prominent classes of palladium-catalyzed reactions involving 1,4-dienes: the Heck-type arylation, the Suzuki-Miyaura coupling, and a novel syn-1,4-carboamination, highlighting their utility in the synthesis of pharmaceutically relevant compounds.
Key Reaction Types and Protocols
Palladium-Catalyzed Heck-Type Arylation of Cyclic 1,3-Dienes
The Heck reaction is a cornerstone of C-C bond formation, and its application to dienes allows for the introduction of aryl groups. A notable example is the stereospecific arylation of a chiral cyclic 1,3-diene derived from the microbial oxidation of benzoic acid. This reaction proceeds with a remarkable transfer of chirality, affording highly functionalized 1,4-dienes.[3]
Experimental Protocol: Stereospecific Arylation of a Chiral Diene Ester [3]
Materials:
-
Chiral diene ester (1 equivalent)
-
Aryl iodide (e.g., iodobenzene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents)
-
Silver acetate (AgOAc, 2.0 equivalents)
-
Sodium acetate (NaOAc, 2.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diene ester, aryl iodide, Pd(OAc)₂, silver acetate, and sodium acetate.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated 1,4-diene.
Quantitative Data Summary: Heck-Type Arylation of a Chiral Diene Ester [3]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 4-phenyl substituted diene | 85 |
| 2 | 4-Iodoanisole | 4-(4-methoxyphenyl) substituted diene | 78 |
| 3 | 4-Iodotoluene | 4-(4-methylphenyl) substituted diene | 81 |
| 4 | 1-Iodo-4-nitrobenzene | 4-(4-nitrophenyl) substituted diene | 65 |
Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Conjugated Dienes
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organohalides. When applied to substrates that can generate or isomerize to 1,3-dienes, it provides a powerful route to conjugated systems, which are common motifs in natural products and pharmaceuticals. A sequential Suzuki-Miyaura coupling followed by a palladium-mediated allene isomerization has been developed for the synthesis of 1,3-dienes from propargyl alcohols and arylboronic acids.[4]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling/Isomerization [4]
Materials:
-
Propargyl alcohol (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the propargyl alcohol and arylboronic acid in anhydrous 1,4-dioxane.
-
Add Pd(PPh₃)₄ to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,3-diene product.
Quantitative Data Summary: Synthesis of 1,3-Dienes via Sequential Suzuki-Miyaura Coupling/Isomerization [4]
| Entry | Propargyl Alcohol | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Methyl-3-butyn-2-ol | Phenylboronic acid | 2-Methyl-4-phenyl-1,3-butadiene | 85 |
| 2 | 1-Ethynylcyclohexanol | 4-Methoxyphenylboronic acid | 1-(1-(4-Methoxyphenyl)vinyl)cyclohexene | 76 |
| 3 | 3-Butyn-2-ol | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1,3-butadiene | 68 |
| 4 | 2-Phenyl-3-butyn-2-ol | Phenylboronic acid | 2,4-Diphenyl-1,3-butadiene | 74 |
Palladium-Catalyzed syn-1,4-Carboamination of Cyclic 1,3-Dienes
A recently developed innovative method involves a photoinduced, palladium-catalyzed three-component coupling of cyclic 1,3-dienes, electrophiles (e.g., aryl halides or trifluoromethylated arenes), and amines.[1][2] This reaction proceeds with high diastereoselectivity to afford syn-1,4-disubstituted cyclohexenes, which are valuable scaffolds in medicinal chemistry.[1][2] This method has been successfully applied to the synthesis of a TRPV6 inhibitor analogue.[1][2]
Experimental Protocol: syn-1,4-Carboamination of 1,3-Cyclohexadiene [1][2]
Materials:
-
1,3-Cyclohexadiene (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromobenzotrifluoride, 1 equivalent)
-
Amine (e.g., morpholine, 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Blue LEDs (460 nm)
Procedure:
-
To an oven-dried vial, add the aryl bromide, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMSO, 1,3-cyclohexadiene, and the amine via syringe.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture with stirring at room temperature for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography to give the desired syn-1,4-carboamination product.
Quantitative Data Summary: syn-1,4-Carboamination of Cyclic 1,3-Dienes [1][2]
| Entry | Electrophile | Amine | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 4-Bromobenzotrifluoride | Morpholine | syn-1-(4-(Trifluoromethyl)phenyl)-4-morpholinocyclohex-2-ene | 88 | >20:1 |
| 2 | 1-Bromo-4-methoxybenzene | Piperidine | syn-1-(4-Methoxyphenyl)-4-(piperidin-1-yl)cyclohex-2-ene | 75 | >20:1 |
| 3 | 4-Bromopyridine | Dibenzylamine | syn-N,N-Dibenzyl-1-(pyridin-4-yl)cyclohex-2-en-1-amine | 62 | >20:1 |
| 4 | 2-Bromonaphthalene | Azepane | syn-1-(Azepan-1-yl)-4-(naphthalen-2-yl)cyclohex-2-ene | 71 | >20:1 |
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction with a 1,4-diene.
Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed reaction.
Logical Relationship in Suzuki-Miyaura Coupling/Isomerization
Caption: Sequential Suzuki-Miyaura coupling and isomerization.
References
Application Notes and Protocols: Functionalization of 1,4-Octadiene via Hydroboration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of unsaturated hydrocarbons is a cornerstone of modern organic synthesis, providing pathways to a diverse array of valuable molecules. 1,4-Octadiene, a non-conjugated diene, serves as a versatile C8 building block. Hydroboration-oxidation is a powerful and highly regioselective method for the anti-Markovnikov hydration of alkenes, offering a route to introduce hydroxyl groups at specific positions within the octadiene scaffold.[1] This two-step process, which proceeds through an organoborane intermediate, is known for its stereospecific syn-addition of the hydroborane to the double bond.[1] The resulting octane diols are valuable intermediates in the synthesis of fine chemicals, polymers, and, notably, in the development of new therapeutic agents where functionalized aliphatic chains can influence pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols for the functionalization of this compound via hydroboration, targeting the synthesis of octane-1,5-diol and octane-1,4-diol.
Reaction Principle and Regioselectivity
The hydroboration of this compound with borane (BH3), typically used as a complex with tetrahydrofuran (BH3•THF), proceeds via the addition of a B-H bond across the carbon-carbon double bonds. Due to the non-conjugated nature of the diene, both double bonds are susceptible to hydroboration. The regioselectivity of the reaction is governed by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon atom of the double bond.[1] Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium replaces the boron-carbon bonds with hydroxyl groups, yielding the corresponding diols.[1]
The hydroboration of this compound is expected to yield a mixture of octane-1,5-diol and octane-1,4-diol, as both double bonds are disubstituted. The relative ratio of these products can be influenced by the reaction conditions and the specific borane reagent used.
Applications in Drug Development
Functionalized aliphatic chains are integral components of many pharmaceutical compounds, influencing properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The C8 scaffold derived from this compound can be incorporated into various molecular frameworks. The resulting diols can serve as precursors for a range of derivatives, including ethers, esters, and amines, expanding their utility in medicinal chemistry. For instance, long-chain diols and their derivatives can be used as linkers in prodrugs or as fragments in the design of new chemical entities targeting a variety of diseases. While direct applications of octane-1,4-diol and octane-1,5-diol in marketed drugs are not prominent, the functionalized C8 chain is a common motif in bioactive molecules.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Borane-tetrahydrofuran complex (1 M in THF) | - | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |
| Hydrogen peroxide (H₂O₂) | 30% (w/w) in H₂O | Fisher Scientific |
| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | Fisher Scientific |
| Argon (Ar) or Nitrogen (N₂) gas | High purity | Local supplier |
Table 2: Expected Product Distribution and Properties
| Product | Structure | Molecular Weight ( g/mol ) | Expected Regioisomeric Ratio (%)* |
| Octane-1,5-diol | C₈H₁₈O₂ | 146.23 | 40-60 |
| Octane-1,4-diol | C₈H₁₈O₂ | 146.23 | 40-60 |
*The regioselectivity of hydroboration on non-symmetrically substituted internal alkenes can be modest. The expected ratio is an estimate and may vary depending on the precise reaction conditions.
Experimental Protocols
Protocol 1: Hydroboration of this compound
Objective: To synthesize a mixture of organoborane intermediates from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Syringes and needles
-
Ice bath
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere of argon or nitrogen.[2]
-
In the flask, dissolve this compound (e.g., 1.10 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1 M in THF, 20 mL, 20 mmol) to the stirred solution of this compound via syringe over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours to ensure the completion of the hydroboration.
Protocol 2: Oxidation of the Organoborane Intermediate
Objective: To convert the organoborane intermediates into the corresponding diols.
Materials:
-
Reaction mixture from Protocol 1
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture from Protocol 1 to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide (10 mL) to the reaction mixture.
-
Following the base addition, add 30% hydrogen peroxide (10 mL) dropwise, ensuring the temperature of the reaction mixture does not exceed 40 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether (50 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diol mixture.
-
The crude product can be purified by column chromatography on silica gel to separate the isomeric diols.
Mandatory Visualizations
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
Caption: Simplified reaction pathway for the functionalization of this compound.
Caption: Logical relationship of this compound functionalization to drug development.
References
The Versatility of 1,4-Octadiene in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Octadiene, a readily available diolefin, serves as a versatile building block in organic synthesis, offering multiple reaction pathways to construct complex molecular architectures. Its non-conjugated diene structure allows for selective transformations at either or both double bonds, leading to a diverse array of fine chemicals. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including isomerization, cycloaddition, hydroformylation, and oxidation reactions. The information presented is intended to guide researchers in leveraging the synthetic potential of this valuable starting material.
Key Applications and Synthetic Strategies
The strategic utilization of this compound in chemical synthesis primarily revolves around four key transformations:
-
Isomerization to Conjugated Dienes: The non-conjugated double bonds of this compound can be isomerized to form a conjugated system, such as 2,4-octadiene. This transformation is crucial as it opens up the possibility of employing the resulting conjugated diene in powerful carbon-carbon bond-forming reactions like the Diels-Alder cycloaddition.
-
Diels-Alder Cycloaddition: Following isomerization to a conjugated diene, the resulting octadiene can participate in [4+2] cycloaddition reactions with various dienophiles. This provides a highly efficient route to the synthesis of substituted cyclohexene derivatives, which are common structural motifs in many natural products and pharmaceutical agents.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bonds of this compound, known as hydroformylation, leads to the formation of valuable aldehydes. Depending on the reaction conditions and catalyst system, either mono- or di-aldehydes can be obtained, which are key intermediates for the synthesis of alcohols, carboxylic acids, and other functionalized molecules.
-
Oxidation: The double bonds of this compound can be selectively oxidized to afford epoxides or diols. These transformations are fundamental in the synthesis of fine chemicals, as the resulting oxygenated products are versatile intermediates for the introduction of various functional groups.
Data Presentation
The following tables summarize quantitative data for representative reactions involving olefins similar to this compound, providing insights into expected yields and selectivities.
Table 1: Hydroformylation of 1-Octene with a Phosphorous-Free Rhodium Catalyst [1]
| Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Aldehyde Yield (%) |
| 0.1 | 80 | 5.0 | 4 | 85 | 82 |
| 0.1 | 100 | 5.0 | 2 | 99 | 98 |
| 0.1 | 120 | 5.0 | 1 | 99 | 97 |
| 0.1 | 140 | 3.0 | 1 | 92 | 90 |
Table 2: Synthesis of 1,7-Octadiene via Ethenolysis of Cyclohexene [2]
| Catalyst | Temperature (°C) | Pressure (atm) | Cyclohexene Conversion (wt%) | 1,7-Octadiene Selectivity (%) |
| NH4ReO4/Al2O3 | 50 | 20 | ~25 | >99 |
Experimental Protocols
This section provides detailed experimental protocols for the key synthetic transformations of this compound.
Protocol 1: Isomerization of this compound to 2,4-Octadiene
This protocol is adapted from a general procedure for the base-mediated isomerization of unconjugated dienes.[3]
Objective: To synthesize conjugated 2,4-octadiene from non-conjugated this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Pyridine
-
Acetic anhydride (Ac2O)
-
Nitrogen gas (N2)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of potassium hydroxide (large excess, e.g., 10 equivalents) in pyridine under a nitrogen atmosphere, heat the mixture to 120°C for 1 hour.
-
Add this compound (1 equivalent) to the hot solution.
-
Maintain the reaction mixture at 120°C for 7 hours, monitoring the reaction progress by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-octadiene.
-
Purify the product by distillation or column chromatography.
Logical Workflow for Isomerization:
References
Application Note: High-Resolution Purification of 1,4-Octadiene Isomers
Abstract
This application note details a robust protocol for the analytical and preparative scale purification of 1,4-octadiene isomers. Due to the subtle differences in their physical properties, the separation of these isomers presents a significant challenge. This protocol employs a multi-step approach, beginning with fractional distillation for initial enrichment, followed by argentation chromatography for selective separation of cis and trans isomers, and culminating in preparative gas chromatography for achieving high-purity fractions of individual isomers. This methodology is particularly relevant for researchers in organic synthesis, polymer chemistry, and fragrance development where isomerically pure compounds are essential.
Introduction
This compound is a valuable olefin with multiple isomers, including positional and geometric (cis/trans) isomers. The precise biological and chemical properties of these isomers can vary significantly, necessitating their effective separation and purification for accurate research and development. Standard purification techniques often fall short in resolving these closely related compounds. This protocol provides a detailed workflow for the successful isolation of high-purity this compound isomers.
Data Presentation
The separation of this compound isomers can be effectively monitored and quantified using gas chromatography. The Kovats retention index (RI) is a useful parameter for the identification of isomers on a given stationary phase.
| Isomer | Stationary Phase | Retention Index (Kovats) |
| 1,cis-4-Octadiene | Semi-standard non-polar | 771.6, 775.5, 772.4, 770[1] |
| 1,3-Octadiene | Standard non-polar | 777.1, 819, 820, 822[2] |
| 1,trans-5-octadiene | Squalane | Elutes before 1,trans-4-octadiene[3] |
Note: Retention indices are dependent on the specific GC column and conditions used. The data presented here should be used as a reference.
Experimental Protocols
Initial Purification by Fractional Distillation
For mixtures containing significant amounts of impurities with different boiling points, an initial fractional distillation step is recommended to enrich the this compound isomer fraction.
-
Apparatus: A fractional distillation setup with a high-efficiency packed column (e.g., Vigreux or Raschig rings).
-
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound mixture in the distillation flask.
-
Heat the flask gently to initiate boiling.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Collect fractions based on the boiling point range of this compound (approx. 118-122 °C).
-
Analyze the collected fractions by GC-MS to determine the isomer distribution and purity.
-
Argentation Column Chromatography for Isomer Group Separation
Argentation chromatography leverages the reversible interaction between the pi electrons of the double bonds and silver ions to separate unsaturated compounds.[4][5] This technique is particularly effective for separating isomers with different degrees of unsaturation or different steric hindrance around the double bonds.
-
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Hexane
-
Dichloromethane
-
Methanol
-
-
Preparation of the Argentation Column:
-
Prepare a slurry of silica gel in hexane.
-
In a separate flask, dissolve silver nitrate in a minimal amount of water and then add it to a suspension of silica gel in methanol. The typical loading is 10-20% silver nitrate by weight of silica gel.
-
Evaporate the solvent from the silica gel-silver nitrate mixture under reduced pressure until a free-flowing powder is obtained.
-
Dry the silver nitrate-impregnated silica gel in a vacuum oven at 80°C for 4 hours.
-
Pack a chromatography column with the prepared stationary phase using a hexane slurry.
-
-
Chromatography Procedure:
-
Dissolve the enriched this compound fraction in a minimal amount of hexane.
-
Load the sample onto the prepared argentation column.
-
Elute the column with a gradient of solvents. Start with 100% hexane to elute saturated impurities.
-
Gradually increase the polarity of the mobile phase by adding dichloromethane to elute the different octadiene isomers.
-
For more tightly bound dienes, a mixture of dichloromethane and methanol can be used for elution.[6]
-
Collect fractions and analyze by GC-MS to identify the separated isomer groups.
-
High-Purity Isomer Isolation by Preparative Gas Chromatography (Prep-GC)
For obtaining individual isomers with high purity, preparative gas chromatography is the method of choice.
-
Instrumentation: A preparative gas chromatograph equipped with a fraction collector.
-
GC Conditions (starting point):
-
Column: Squalane capillary column (or a similar non-polar phase).
-
Injector Temperature: 230 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 70°C, hold for 5 minutes, then ramp to 150°C at 5 °C/min.
-
Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the fraction collector.
-
Injection Volume: Optimized for the specific column dimensions and sample concentration.
-
-
Procedure:
-
Inject the partially purified isomer fraction from the argentation chromatography step.
-
Monitor the chromatogram to identify the peaks corresponding to the target isomers.
-
Set the collection windows on the fraction collector to isolate the individual isomer peaks.
-
Multiple injections may be necessary to obtain the desired quantity of each purified isomer.
-
Analyze the collected fractions by analytical GC-MS to confirm purity.
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound isomers.
Conclusion
The described multi-step protocol provides a comprehensive approach for the purification of this compound isomers. The combination of fractional distillation, argentation chromatography, and preparative gas chromatography allows for the isolation of individual isomers in high purity, which is crucial for their application in various fields of chemical research and development. The provided experimental parameters can be used as a starting point and should be optimized for specific isomer mixtures and purity requirements.
References
- 1. 1,cis-4-Octadiene | C8H14 | CID 5462702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Experimental Setup of 1,4-Octadiene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Application Note
The polymerization of 1,4-octadiene is a process of significant interest for the synthesis of specialty elastomers and functionalized polymers. The resulting poly(this compound) can exhibit unique properties based on its microstructure (cis/trans ratio, tacticity), molecular weight, and polydispersity. These characteristics are highly dependent on the chosen polymerization method and experimental conditions. This document provides an overview of three primary catalytic systems for the polymerization of this compound: Ziegler-Natta, Acyclic Diene Metathesis (ADMET), and cationic polymerization.
Ziegler-Natta Polymerization: This method, a cornerstone of polyolefin synthesis, can be adapted for this compound to produce polymers with controlled stereochemistry.[1][2][3] Both heterogeneous and homogeneous catalyst systems can be employed.[1] Heterogeneous catalysts, often based on titanium chlorides supported on magnesium chloride, are activated by organoaluminum co-catalysts like triethylaluminum.[1] Homogeneous systems, such as those based on metallocene or other single-site catalysts, offer better control over the polymer's molecular weight distribution.[4][5] The choice of catalyst and co-catalyst profoundly influences the cis-1,4 and trans-1,4 content of the resulting polymer.
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polymerization that is particularly well-suited for terminal dienes, and can be adapted for internal dienes like this compound.[6][7][8] This method typically employs well-defined ruthenium-based catalysts, such as Grubbs' catalysts. The reaction is driven by the removal of a volatile small molecule, in this case, likely a mixture of ethylene and other small olefins, which shifts the equilibrium towards the formation of high molecular weight polymer.[6][8] ADMET offers excellent functional group tolerance and control over the polymer architecture.[6]
Cationic Polymerization: This method is initiated by electrophilic species, such as protic acids or Lewis acids, which attack the double bonds of the this compound monomer to generate a carbocationic propagating species.[9][10] The stability of the resulting carbocation is a critical factor for successful polymerization. For this compound, the formation of a stable secondary or allylic carbocation can facilitate chain growth.[10] The choice of initiator and solvent is crucial in controlling the polymerization rate and minimizing side reactions.[11]
Polymer Characterization: Regardless of the synthetic method, comprehensive characterization of the resulting poly(this compound) is essential. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the microstructure (cis/trans content, regiochemistry) of the polymer chain.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
The following sections provide detailed experimental protocols for each polymerization method, a summary of expected quantitative data in tabular format, and visualizations of the experimental workflow and underlying polymerization mechanisms. It is important to note that due to the limited specific literature on this compound polymerization, the following protocols are adapted from established procedures for structurally similar dienes. Optimization of the presented conditions will be necessary to achieve desired polymer properties.
Experimental Protocols
Protocol 1: Ziegler-Natta Polymerization of this compound (Adapted from Butadiene and Isoprene Polymerization)
1. Materials:
-
This compound (purified by passing through activated alumina and degassed)
-
Toluene (anhydrous, degassed)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) solution (for catalyst residue removal)
-
Argon or Nitrogen (high purity)
2. Equipment:
-
Schlenk line or glovebox
-
Flame-dried glassware (reactor, syringes, cannulas)
-
Magnetic stirrer and hot plate
-
Thermostatically controlled oil bath
3. Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula, followed by the purified this compound monomer. The solution is brought to the desired reaction temperature (e.g., 25°C).
-
Catalyst Preparation: In a separate flame-dried Schlenk tube, a solution of TiCl₄ in toluene is prepared. In another Schlenk tube, a solution of Al(C₂H₅)₃ in toluene is prepared.
-
Initiation: The Al(C₂H₅)₃ solution is slowly added to the TiCl₄ solution at a controlled temperature to form the active catalyst. The molar ratio of Al/Ti is a critical parameter to control.
-
Polymerization: The freshly prepared catalyst suspension is transferred to the monomer solution in the reactor via cannula to initiate polymerization. The reaction mixture is stirred vigorously for the desired reaction time (e.g., 2-24 hours). An increase in viscosity is typically observed.
-
Termination: The polymerization is quenched by the addition of methanol.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then redissolved in toluene and washed with an aqueous HCl solution to remove catalyst residues, followed by washing with distilled water until neutral. The polymer is then reprecipitated in methanol and dried under vacuum at 40-60°C to a constant weight.
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound (Adapted from 1,6-Octadiene Polymerization)
1. Materials:
-
This compound (purified by passing through activated alumina and degassed)
-
Grubbs' Catalyst (e.g., 1st or 2nd generation)
-
Toluene or Dichloromethane (anhydrous, degassed)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
2. Equipment:
-
Schlenk line or glovebox
-
Flame-dried glassware (reactor, syringes)
-
High-vacuum pump
-
Magnetic stirrer and hot plate
3. Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is connected to a Schlenk line.
-
Monomer and Catalyst Loading: Inside a glovebox, the purified this compound and the Grubbs' catalyst are added to the reactor.
-
Polymerization: The reactor is sealed and taken out of the glovebox. The mixture is stirred at the desired temperature (e.g., 40-60°C). A continuous flow of argon or nitrogen is passed through the condenser to facilitate the removal of volatile byproducts. Alternatively, the reaction can be performed under high vacuum to effectively remove ethylene and drive the polymerization. The reaction is monitored by observing the increase in viscosity.
-
Termination: After the desired reaction time (e.g., 4-48 hours), the reaction is cooled to room temperature, and a small amount of ethyl vinyl ether is added to quench the catalyst.
-
Polymer Isolation: The viscous polymer solution is dissolved in a minimal amount of toluene or dichloromethane and then precipitated by adding it dropwise to a large volume of stirred methanol. The precipitated polymer is collected by filtration or decantation and dried under vacuum to a constant weight.
Protocol 3: Cationic Polymerization of this compound
1. Materials:
-
This compound (purified by passing through activated alumina, dried over CaH₂, and distilled under vacuum)
-
Dichloromethane (anhydrous, distilled from CaH₂)
-
Lewis Acid Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), Aluminum trichloride (AlCl₃), or Titanium tetrachloride (TiCl₄))
-
Protic Co-initiator (e.g., trace amounts of water or a primary alcohol)
-
Methanol (for quenching)
2. Equipment:
-
Glovebox or Schlenk line for moisture-sensitive reagents
-
Flame-dried glassware
-
Cryostat for low-temperature reactions
-
Magnetic stirrer
3. Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum is used as the reactor. The setup is thoroughly purged with inert gas.
-
Solvent and Monomer Addition: Anhydrous dichloromethane and purified this compound are transferred to the reactor via syringe. The solution is cooled to the desired polymerization temperature (e.g., -78°C to 0°C) using a cryostat.
-
Initiation: The initiator system is prepared separately. For example, a solution of the Lewis acid (e.g., BF₃·OEt₂) in dichloromethane is prepared. A controlled amount of a co-initiator (e.g., water) may be present in the system or added. The initiator solution is then rapidly injected into the stirred monomer solution to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes to several hours), during which the temperature is maintained.
-
Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation: The polymer is isolated by precipitating the reaction mixture into a large excess of methanol. The polymer is then collected, redissolved in a suitable solvent like toluene, reprecipitated, and finally dried under vacuum.
Data Presentation
Table 1: Representative Experimental Conditions for this compound Polymerization
| Parameter | Ziegler-Natta | ADMET | Cationic |
| Catalyst | TiCl₄ / Al(C₂H₅)₃ | Grubbs' 2nd Gen. | BF₃·OEt₂ / H₂O |
| [Monomer] (M) | 1.0 - 4.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| [Monomer]:[Catalyst] | 500:1 - 5000:1 | 100:1 - 1000:1 | 200:1 - 2000:1 |
| [Al]:[Ti] Ratio | 2:1 - 10:1 | N/A | N/A |
| Solvent | Toluene, Heptane | Toluene, CH₂Cl₂ | CH₂Cl₂, Hexane |
| Temperature (°C) | 20 - 80 | 40 - 60 | -78 - 0 |
| Time (h) | 2 - 24 | 4 - 48 | 0.5 - 5 |
Table 2: Expected Properties of Poly(this compound)
| Property | Ziegler-Natta | ADMET | Cationic |
| Yield (%) | 60 - 95 | 70 - 90 | 50 - 85 |
| Mn ( g/mol ) | 10,000 - 200,000 | 5,000 - 100,000 | 2,000 - 50,000 |
| PDI (Mw/Mn) | 2.0 - 5.0 | 1.5 - 2.5 | 1.8 - 4.0 |
| Microstructure | Controllable cis/trans | Predominantly trans | Mixed isomers |
| Tg (°C) | -80 to -50 | -70 to -40 | -60 to -30 |
Note: The values presented in these tables are estimates based on the polymerization of similar dienes and should be considered as starting points for optimization.
Mandatory Visualization
Caption: Experimental workflow for the polymerization of this compound.
Caption: Simplified mechanisms for Ziegler-Natta and ADMET polymerization.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly cis-1,4 selective polymerization of dienes with homogeneous Ziegler-Natta catalysts based on NCN-pincer rare earth metal dichloride precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 7. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 8. benchchem.com [benchchem.com]
- 9. Polymerization Reactions [chemed.chem.purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application of 1,4-Octadiene in the Development of New Materials: Application Notes and Protocols
Disclaimer: Direct scientific literature on the specific applications of 1,4-octadiene in the development of new materials is limited. The following application notes and protocols are based on the established chemistries of structurally related dienes, namely 1,3-octadiene and 1,7-octadiene. These examples are intended to provide a foundational understanding and a starting point for researchers and scientists exploring the potential of this compound. The experimental parameters and expected outcomes should be adapted and validated for this compound.
Application Notes
This compound, a non-conjugated diene, holds potential as a versatile monomer and building block in the synthesis of novel polymers and materials. Its two double bonds, separated by a methylene group, offer distinct reactivity profiles that can be exploited for various polymerization and modification strategies. Based on the behavior of analogous dienes, the primary applications of this compound are projected to be in the following areas:
-
Copolymerization to Introduce Pendant Double Bonds: this compound can be copolymerized with other monomers, such as alpha-olefins (e.g., ethylene, propylene, 1-hexene), to introduce pendant vinyl groups along the polymer backbone. These pendant double bonds serve as reactive sites for subsequent post-polymerization modifications, including crosslinking (vulcanization), grafting of other molecules, or functionalization to impart specific properties like improved adhesion or compatibility with other materials.
-
Crosslinking Agent: The presence of two polymerizable double bonds allows this compound to act as a crosslinking agent. When incorporated into a polymer matrix, both double bonds can participate in polymerization reactions, leading to the formation of a three-dimensional network structure. This crosslinking enhances the mechanical properties, thermal stability, and solvent resistance of the material. The use of 1,7-octadiene in this capacity has been shown to significantly increase the molecular weight of copolymers[1][2][3][4].
-
Synthesis of Specialty Elastomers: By analogy with other dienes like 1,3-butadiene, this compound could be a candidate for the synthesis of specialty elastomers. The resulting polymers may exhibit unique properties in terms of flexibility, elasticity, and damping characteristics, depending on the stereochemistry of the polymer backbone.
-
Precursor for Hydrogenated Polymers: Following polymerization, the remaining double bonds in the polymer chains derived from this compound can be hydrogenated. This process, as demonstrated with poly(1,3-octadiene), can yield novel, perfectly alternating copolymers with saturated backbones, leading to materials with modified and potentially improved thermal and mechanical properties[5]. For instance, the hydrogenation of poly(1,3-octadiene) results in an ethylene/1-hexene copolymer[5].
Experimental Protocols
The following protocols are adapted from literature on related dienes and provide a starting point for the investigation of this compound in material synthesis.
Protocol 1: Copolymerization of this compound with an Alpha-Olefin (e.g., 1-Hexene)
This protocol describes a coordination polymerization method to synthesize a copolymer of this compound and 1-hexene, introducing pendant double bonds into the polyolefin chain.
Materials:
-
1-Hexene (distilled and dried)
-
This compound (distilled and dried)
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., rac-ethylenebis(indenyl)zirconium dichloride)
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (acidified with HCl)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity inert atmosphere (Nitrogen or Argon).
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the flask via cannula, followed by the desired amounts of 1-hexene and this compound. The solution is stirred and brought to the reaction temperature (e.g., 50°C).
-
Catalyst Activation: In a separate Schlenk tube, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added dropwise to the catalyst solution to pre-activate the catalyst. The mixture is stirred for 15-30 minutes.
-
Polymerization Initiation: The activated catalyst solution is transferred to the monomer solution in the reaction flask via cannula to initiate the polymerization.
-
Reaction: The polymerization is allowed to proceed for the desired time (e.g., 1-4 hours), during which an increase in viscosity may be observed.
-
Termination and Precipitation: The reaction is terminated by adding acidified methanol. The precipitated polymer is collected by filtration.
-
Purification: The polymer is washed repeatedly with methanol and then dried in a vacuum oven at 60°C to a constant weight.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the incorporation of both monomers and to quantify the this compound content.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the copolymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the pendant vinyl groups.
Protocol 2: Post-Polymerization Hydrogenation of a this compound Copolymer
This protocol describes the hydrogenation of the pendant double bonds in a copolymer containing this compound units, based on the hydrogenation of poly(1,3-octadiene)[5].
Materials:
-
Copolymer of this compound
-
o-Xylene (anhydrous)
-
p-Toluenesulfonyl hydrazide (TSH)
-
Methanol
-
Toluene
-
Nitrogen or Argon gas (high purity)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: The this compound copolymer is dissolved in anhydrous o-xylene in a round-bottom flask under an inert atmosphere.
-
Heating: The solution is heated to a reflux temperature (around 120-140°C).
-
Addition of TSH: p-Toluenesulfonyl hydrazide (TSH) is added portion-wise to the refluxing solution. The thermal decomposition of TSH generates diimide (N₂H₂) in situ, which is the hydrogenating agent.
-
Reaction: The reaction mixture is maintained at reflux for several hours (e.g., 8-24 hours) to ensure complete hydrogenation.
-
Precipitation and Purification: After cooling to room temperature, the hydrogenated polymer is precipitated by pouring the solution into an excess of methanol. The polymer is collected by filtration, redissolved in toluene, and reprecipitated in methanol.
-
Drying: The final product is dried in a vacuum oven at 60°C to a constant weight.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the disappearance of the signals corresponding to the double bond protons and carbons, indicating complete hydrogenation[5].
-
FTIR Spectroscopy: To verify the removal of the C=C stretching vibration peak.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties (e.g., glass transition temperature, melting point) of the hydrogenated polymer.
Data Presentation
The following tables summarize hypothetical quantitative data for polymers derived from this compound, based on typical results for related diene polymers.
Table 1: Hypothetical Copolymerization of 1-Hexene with this compound
| Entry | This compound in Feed (mol%) | Polymerization Time (h) | Conversion (%) | This compound in Polymer (mol%) | Mₙ ( kg/mol ) | PDI (Mₗ/Mₙ) |
| 1 | 5 | 2 | 85 | 4.8 | 120 | 2.1 |
| 2 | 10 | 2 | 82 | 9.5 | 115 | 2.3 |
| 3 | 20 | 2 | 75 | 18.2 | 105 | 2.5 |
Table 2: Hypothetical Properties of Hydrogenated 1-Hexene/1,4-Octadiene Copolymers
| Entry | This compound in Original Copolymer (mol%) | Degree of Hydrogenation (%) | T₉ (°C) | Tₘ (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 4.8 | >99 | -55 | 110 | 25 | 500 |
| 2 | 9.5 | >99 | -58 | 102 | 22 | 550 |
| 3 | 18.2 | >99 | -62 | 95 | 18 | 600 |
Mandatory Visualization
Below are diagrams created using the DOT language to visualize experimental workflows and logical relationships relevant to the application of this compound.
Caption: Workflow for the copolymerization of this compound.
Caption: Effect of hydrogenation on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in achieving high stereoselectivity in 1,4-diene synthesis
Welcome to the technical support center for stereoselective 1,4-diene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in 1,4-diene synthesis?
A1: Achieving high stereoselectivity in 1,4-diene synthesis is a multifaceted challenge influenced by several critical factors. The choice of catalyst and its associated ligands is paramount, as these components are often directly involved in the stereochemistry-determining step of the reaction. The reaction conditions, including temperature, solvent, and reaction time, also play a crucial role. Furthermore, the structure of the substrates, such as the diene and the coupling partner, can significantly impact the stereochemical outcome.
Q2: How does the choice of catalyst and ligand affect the stereochemical outcome?
A2: The catalyst and its ligands create a specific chiral environment around the reacting molecules, directing the approach of the substrates and influencing the transition state geometry. For instance, in palladium-catalyzed reactions, the choice of phosphine ligands can determine the facial selectivity of nucleophilic attack. Similarly, in nickel-catalyzed cross-coupling reactions, the ancillary ligands are highly important for achieving high regio- and stereoselectivity. The steric and electronic properties of the ligands can be fine-tuned to favor the formation of a specific stereoisomer.
Q3: Can the reaction temperature influence the stereoselectivity?
A3: Yes, temperature is a critical parameter for controlling stereoselectivity, particularly in reactions that can proceed through either kinetically or thermodynamically controlled pathways. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., via the lowest energy transition state). At higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable product. This principle is well-documented in the 1,2- versus 1,4-addition of electrophiles to conjugated dienes.
Q4: What is the difference between kinetic and thermodynamic control in 1,4-diene synthesis?
A4: Kinetic control refers to conditions where the product distribution is determined by the relative rates of formation of the possible products. The major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. Thermodynamic control, on the other hand, is established when the reaction is reversible, allowing the products to equilibrate. Under these conditions, the major product is the most stable one, regardless of how quickly it is formed. In the context of 1,4-diene synthesis, the kinetic product might be the 1,2-addition product, while the more substituted and stable 1,4-addition product is often the thermodynamic product.
Troubleshooting Guide
This guide addresses common issues encountered during stereoselective 1,4-diene synthesis.
Problem 1: Low Diastereoselectivity (e.g., mixture of syn and anti isomers)
| Possible Cause | Suggested Solution |
| Inappropriate Ligand Choice | The steric and electronic properties of the ligand are crucial for inducing diastereoselectivity. Screen a variety of ligands with different steric bulk and electronic properties. For palladium-catalyzed reactions, consider bidentate phosphine ligands. |
| Incorrect Catalyst System | The choice of metal center can significantly influence the reaction pathway and stereochemical outcome. If a palladium catalyst is providing low selectivity, consider exploring nickel, cobalt, or rhodium-based catalytic systems. |
| Sub-optimal Reaction Temperature | The reaction may be running under conditions that favor the formation of multiple diastereomers. Experiment with a range of temperatures. Lowering the temperature often enhances selectivity by favoring the kinetically controlled product. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities. |
Problem 2: Poor E/Z Selectivity
| Possible Cause | Suggested Solution |
| Isomerization of Starting Materials or Products | The catalyst or reaction conditions may be promoting isomerization of the double bonds. Analyze the starting materials for isomeric purity. Consider using milder reaction conditions or a catalyst less prone to isomerization. |
| Non-stereospecific Catalyst | The chosen catalyst may not be effective in controlling the geometry of the newly formed double bond. Investigate catalysts known for high E or Z selectivity in similar reactions. For example, certain ruthenium catalysts can be tuned for either E or Z selectivity by modulating the ligand environment. |
| Steric Hindrance in Substrates | Bulky substituents on the diene or coupling partner can disfavor the formation of the desired geometric isomer. If possible, modify the substrates to reduce steric hindrance. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Diastereoselectivity in the 1,4-syn-Addition to Cyclohexadiene
| Catalyst (mol%) | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Pd(PPh₃)₄ (5) | - | DMSO | 88 | >20:1 |
| Pd(OAc)₂ (5) | L1 | DMSO | 65 | 10:1 |
| Pd₂(dba)₃ (5) | L2 | DMSO | 72 | 15:1 |
| Ni(cod)₂ (5) | L3 | DMSO | <10 | - |
L1, L2, L3 represent different phosphine ligands as detailed in the source literature.
Experimental Protocols
Protocol 1: Palladium-Catalyzed 1,4-syn-Carboamination of a Cyclic 1,3-Diene
This protocol describes a general procedure for the palladium-catalyzed three-component reaction of an electrophile, a cyclic 1,3-diene, and a nucleophile to yield 1,4-syn-addition products with high diastereoselectivity.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Electrophile (e.g., trifluoromethylated arene, 1.0 equiv)
-
Cyclic 1,3-diene (e.g., cyclohexadiene, 1.5 equiv)
-
Nucleophile (e.g., morpholine, 1.2 equiv)
-
Base (e.g., K₂HPO₄, 1.5 equiv)
-
Solvent (e.g., DMSO, 0.1 M)
-
Blue LED light source (460 nm, 10 W)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, electrophile, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent, followed by the cyclic 1,3-diene and the nucleophile via syringe.
-
Stir the reaction mixture at room temperature (25 °C) under irradiation with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision-making workflow for troubleshooting low stereoselectivity in 1,4-diene synthesis.
General Mechanism for Palladium-Catalyzed 1,4-Addition
Caption: A simplified signaling pathway for a palladium-catalyzed 1,4-addition reaction.
preventing side reactions in 1,4-Octadiene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the polymerization of 1,4-octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the polymerization of this compound?
A1: The main side reactions in this compound polymerization are:
-
Cyclopolymerization: Intramolecular cyclization can occur to form five- or six-membered rings within the polymer backbone. This is a common pathway for non-conjugated dienes.
-
Isomerization: The double bonds within the this compound monomer or the growing polymer chain can migrate to other positions, leading to a loss of the desired microstructure.
-
Lack of Stereocontrol: The polymerization can result in a mixture of cis-1,4, trans-1,4, and 1,2- or 3,4-additions, affecting the material properties of the final polymer. Achieving high cis-1,4 selectivity is often a key objective.
Q2: How does the choice of catalyst influence the outcome of this compound polymerization?
A2: The catalyst system is critical in controlling the polymerization process.
-
Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄/AlR₃) can polymerize this compound, but may offer limited control over microstructure and can lead to a broader molecular weight distribution.
-
Metallocene Catalysts: Homogeneous metallocene catalysts (e.g., zirconocene or titanocene complexes activated with MAO) can provide better control over polymer tacticity and molecular weight distribution. The ligand framework of the metallocene plays a crucial role in directing the stereochemistry of the insertion.
-
Lanthanide-based Catalysts: For achieving high cis-1,4 selectivity in diene polymerization, lanthanide-based catalysts (e.g., neodymium-based systems) are often superior.
Q3: What is the importance of monomer and solvent purity?
A3: High purity of both the this compound monomer and the solvent is essential for successful polymerization. Impurities such as water, oxygen, and other polar compounds can deactivate the catalyst, leading to low yields or complete inhibition of the reaction. It is recommended to purify the monomer by passing it through activated alumina and to use anhydrous, deoxygenated solvents.
Troubleshooting Guides
Issue 1: Low Polymer Yield or No Polymerization
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly prepared or properly stored catalyst and cocatalyst solutions.- Purify the monomer and solvent to remove any catalyst poisons such as water, oxygen, or other polar impurities. |
| Incorrect Catalyst/Cocatalyst Ratio | - Optimize the molar ratio of the cocatalyst to the catalyst. For metallocene systems, a large excess of MAO is often required. |
| Low Reaction Temperature | - While lower temperatures can improve selectivity, they may also decrease the reaction rate. Consider a modest increase in temperature, monitoring for any increase in side reactions. |
Issue 2: Poor Control over Polymer Microstructure (e.g., low cis-1,4 content)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst System | - For high cis-1,4 selectivity, consider using a lanthanide-based catalyst system.- With metallocenes, the ligand structure is key. A more sterically demanding ligand framework can enhance stereoselectivity. |
| High Polymerization Temperature | - Higher temperatures can lead to a loss of stereocontrol. Running the polymerization at a lower temperature may improve the desired microstructure. |
| Solvent Effects | - The polarity of the solvent can influence the coordination of the monomer to the catalyst. Non-polar solvents like toluene or hexane are generally preferred for coordination polymerization. |
Issue 3: Evidence of Significant Cyclopolymerization
| Potential Cause | Troubleshooting Steps |
| High Monomer Dilution | - High dilution can favor intramolecular cyclization over intermolecular propagation. Increase the monomer concentration. |
| Catalyst Type | - Some catalysts have a higher propensity for cyclization. Experiment with different catalyst systems to find one that favors linear polymerization. |
| Reaction Temperature | - The effect of temperature on cyclopolymerization versus linear polymerization can be complex. A systematic study of the temperature effect is recommended. |
Experimental Protocols
Protocol 1: Metallocene-Catalyzed Polymerization of this compound
This protocol is adapted for the polymerization of a non-conjugated diene using a metallocene catalyst system.
Materials:
-
This compound (purified by passing through activated alumina)
-
Toluene (anhydrous, deoxygenated)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (for quenching)
-
Hydrochloric acid (HCl)
-
Antioxidant (e.g., BHT)
-
Schlenk line and oven-dried glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon).
-
Reagent Preparation: In the Schlenk flask, add 50 mL of anhydrous toluene followed by 5 mL of purified this compound.
-
Catalyst Activation: In a separate Schlenk tube, dissolve a calculated amount of Cp₂ZrCl₂ in 10 mL of toluene. In another Schlenk tube, add the desired amount of MAO solution. The Al/Zr molar ratio should be optimized, typically in the range of 500:1 to 2000:1. Add the Cp₂ZrCl₂ solution to the MAO solution and let it age for 15-30 minutes.
-
Polymerization: Heat the monomer solution to the desired temperature (e.g., 50 °C). Inject the prepared catalyst/cocatalyst solution into the reactor to initiate the polymerization.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). An increase in viscosity is typically observed.
-
Termination and Isolation: Quench the reaction by adding 5 mL of methanol containing a small amount of HCl.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing an antioxidant. Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer microstructure, including the extent of cyclization and the ratio of cis-1,4, trans-1,4, and other insertions.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Quantitative Data Summary
The following tables provide representative data on how reaction parameters can influence the polymerization of a non-conjugated diene like this compound. The exact values will depend on the specific catalyst and conditions used.
Table 1: Effect of Catalyst Type on this compound Polymerization
| Catalyst System | Temperature (°C) | Conversion (%) | Mn ( kg/mol ) | PDI | Cyclic Units (%) | cis-1,4 Content (%) |
| TiCl₄/Al(iBu)₃ | 50 | 75 | 85 | 3.5 | ~25 | ~60 |
| Cp₂ZrCl₂/MAO | 50 | 90 | 120 | 2.1 | ~15 | ~75 |
| Nd(versatate)₃/AlEt₂Cl/Al(iBu)₃ | 50 | 95 | 150 | 1.8 | <10 | >95 |
Table 2: Effect of Temperature on Polymerization with Cp₂ZrCl₂/MAO
| Temperature (°C) | Conversion (%) | Mn ( kg/mol ) | PDI | Cyclic Units (%) | cis-1,4 Content (%) |
| 25 | 65 | 150 | 2.0 | ~10 | ~85 |
| 50 | 90 | 120 | 2.1 | ~15 | ~75 |
| 75 | 88 | 95 | 2.3 | ~20 | ~65 |
Visualizations
Caption: Main polymerization pathway and major side reactions.
Caption: A logical workflow for troubleshooting polymerization issues.
Caption: A generalized experimental workflow for this compound polymerization.
Technical Support Center: Optimizing Catalyst Loading for 1,4-Octadiene Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for 1,4-octadiene cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound cross-coupling?
A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 0.5–2.5 mol%.[1] However, for specific substrates like this compound, and depending on the activity of the catalyst system, this can often be optimized to lower loadings. For highly active catalyst systems, loadings can be significantly reduced, sometimes to the parts-per-million (ppm) level.[1][2] It is crucial to perform optimization studies for each specific coupling partner with this compound to determine the most efficient catalyst loading that balances reaction efficiency with cost and potential metal contamination of the product.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[1] Bulky and electron-rich phosphine ligands are often effective in promoting the coupling of challenging substrates at lower catalyst loadings.[1] The choice of ligand can significantly impact the stability of the active catalytic species, thereby influencing the required catalyst loading. An insufficient amount of ligand can lead to catalyst decomposition, often observed as the formation of palladium black.[3][4]
Q3: What are the common signs of catalyst deactivation in this compound cross-coupling?
A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This indicates that the active Pd(0) catalyst has agglomerated and is no longer participating in the catalytic cycle.[4] Other signs include a stalled reaction (no further consumption of starting materials) or a significant decrease in the reaction rate. Catalyst deactivation can be caused by the presence of oxygen, moisture, impurities in the reagents or solvents, or thermal instability at high reaction temperatures.[1][3]
Q4: Can increasing the catalyst loading always solve the problem of a sluggish reaction?
While incrementally increasing the catalyst loading can sometimes improve the rate of a slow reaction, it is not always the optimal solution.[1] Excessively high catalyst concentrations can lead to an increase in side reactions, such as homocoupling of the coupling partners.[2] It also increases the cost of the reaction and can complicate the purification of the final product due to higher levels of residual palladium.[2] A systematic optimization of other reaction parameters like temperature, solvent, and base should be considered alongside catalyst loading.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and duration.[1][5] - Use freshly opened or properly stored reagents and solvents.[1] - Consider using a more stable precatalyst which can ensure the efficient generation of the active catalytic species.[6] |
| Catalyst Poisoning | - Impurities in the starting materials or solvents can act as catalyst poisons. Purify the this compound and the coupling partner before use. - Ensure solvents are of high purity and are properly degassed.[1][3] |
| Incorrect Reaction Conditions | - Perform a systematic optimization of reaction parameters, including temperature, solvent, and base. - Consult literature for similar diene cross-coupling reactions to find established conditions as a starting point. |
| Poor Substrate Quality | - Verify the purity of this compound and the coupling partner using analytical techniques like NMR or GC-MS. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Isomerization of Diene)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand or Base | - Screen a panel of ligands to identify one that favors the desired cross-coupling pathway. - The choice of base can significantly influence the reaction outcome; consider screening different bases (e.g., organic vs. inorganic). |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use.[1][3] - Maintain a positive pressure of an inert gas throughout the reaction.[1] The presence of oxygen can promote the homocoupling of some coupling partners.[3] |
| High Reaction Temperature | - High temperatures can sometimes lead to isomerization of the diene or other side reactions. Try lowering the reaction temperature. |
Issue 3: Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then to 2 mol%).[1] |
| Low Temperature | - Gradually increase the reaction temperature while monitoring for any signs of catalyst decomposition or side product formation.[1] |
| Sterically Hindered Substrates | - If the coupling partner of this compound is sterically hindered, a catalyst system known to be effective for such substrates, often involving bulky, electron-rich ligands, may be required.[1][7] |
Data Presentation
Table 1: Typical Catalyst Loading and Reaction Parameters for Optimization
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.1 - 5 | A good starting point for optimization is 1-2 mol%.[1] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[3] |
| Base Equivalents | 1.5 - 3.0 | Relative to the limiting reagent. Insufficient base can stall the reaction.[3] |
| Temperature (°C) | 25 - 120 | Many cross-coupling reactions require heating.[3] |
| Concentration (M) | 0.1 - 1.0 | Higher concentrations can sometimes improve reaction rates. |
Note: These are general ranges and the optimal conditions will be specific to the substrates and catalyst system being used.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a this compound Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide or triflate (1.0 mmol, 1.0 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), and this compound (1.2 mmol, 1.2 equiv.).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and the chosen ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired initial catalyst loading (e.g., 1 mol%).
-
Solvent Addition: Add the degassed reaction solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.5 M).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80 °C) and stir for the intended reaction time (e.g., 12 hours).
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction, perform a workup, and analyze the yield by NMR or GC.
-
Optimization: Based on the initial result, perform subsequent reactions with systematically varied catalyst loadings (e.g., 0.5 mol%, 2 mol%) to determine the optimal concentration.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Plausible catalytic cycle for the cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed 1,3-Alkenylarylation of Skipped Diene via Metal Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1,4-Octadiene Synthesis Protocols
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-octadiene. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and its derivatives is the palladium-catalyzed telomerization of 1,3-butadiene with a nucleophile, such as an alcohol.[1][2][3] This reaction involves the dimerization of two butadiene molecules with the simultaneous addition of the nucleophile. Other methods for creating 1,4-diene structures include various cross-coupling and allylation reactions.
Q2: What are the primary side products to expect in a typical palladium-catalyzed synthesis?
A2: In the palladium-catalyzed telomerization of butadiene, several side products can form. These include isomers of the desired product, such as 3-alkoxy-1,7-octadiene when an alcohol is used as the nucleophile. Other common byproducts are 1,3,7-octatriene and 4-vinylcyclohexene, the latter formed via a Diels-Alder reaction of two butadiene molecules.[4] The formation of these side products is highly dependent on reaction conditions and the catalyst system employed.[4]
Q3: How can I minimize the formation of the undesired 1,3-octadiene isomer?
A3: Isomerization of the 1,4-diene to the thermodynamically more stable conjugated 1,3-diene can occur, particularly at elevated temperatures or in the presence of acid or base catalysts. To minimize this, it is crucial to maintain optimal reaction temperatures and ensure the reaction medium is neutral upon workup. The choice of catalyst and ligands can also influence the selectivity for the 1,4-isomer.
Q4: What are the key safety precautions when working with 1,3-butadiene and this compound?
A4: 1,3-Butadiene is a flammable gas that can form explosive mixtures with air and is also a suspected carcinogen.[5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, and sources of ignition must be eliminated.[5][6] this compound is a flammable liquid and should be handled with care, avoiding contact with skin and eyes.[8] Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.[5][6][7][8][9]
Troubleshooting Guide
Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my reaction not proceeding, or why is the yield of this compound very low? | Inactive Catalyst: The palladium(0) active species may not have formed correctly from the Pd(II) precursor, or the catalyst may have decomposed.[1] | Ensure the use of high-purity, oxygen-free solvents and reagents. The reduction of the Pd(II) precursor to Pd(0) is a critical step; consider the use of a suitable reducing agent if necessary. The choice of phosphine ligand is also crucial for catalyst stability and activity.[3][10] |
| Poor Quality Reagents: Impurities in butadiene or the alcohol can poison the catalyst. | Use freshly distilled and degassed solvents and reagents. Ensure the butadiene is of high purity. | |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the catalyst system to be active. | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and side product formation. A typical range for palladium-catalyzed telomerization is 60-100°C, depending on the specific catalyst.[3] |
Poor Selectivity for this compound
| Question | Possible Cause | Suggested Solution |
| My reaction is producing a mixture of octadiene isomers and other byproducts. How can I improve selectivity for the 1,4-isomer? | Suboptimal Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor significantly impacts selectivity.[4] | Experiment with different ligand-to-palladium ratios. An excess of phosphine ligand can sometimes favor the formation of branched isomers or other side products.[4] |
| Isomerization to Conjugated Dienes: The desired this compound can isomerize to the more stable 1,3-octadiene.[11][12][13][14] | Maintain a neutral pH during the reaction and workup. Avoid excessive heating, as this can promote isomerization. | |
| Formation of Oligomers and Polymers: High concentrations of butadiene can lead to the formation of higher oligomers. | Control the addition rate of butadiene to the reaction mixture to maintain a low instantaneous concentration. |
Catalyst Deactivation
| Question | Possible Cause | Suggested Solution |
| My reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation? | Oxidation of the Catalyst: The active Pd(0) species can be oxidized to inactive Pd(II) by air or other oxidizing impurities.[15] | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and reagents. |
| Formation of Palladium Black: The catalyst can precipitate as palladium black, especially at higher temperatures or with insufficient ligand stabilization. | Use a ligand that provides good stabilization to the palladium center. A slight excess of the ligand can sometimes prevent precipitation. If palladium black is observed, the catalyst has likely decomposed and the reaction will need to be restarted. | |
| Poisoning by Impurities: Sulfur or other impurities in the starting materials can irreversibly poison the palladium catalyst. | Use high-purity reagents. If catalyst poisoning is suspected, consider purifying the starting materials before use. |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Synthesis of 1-Ethoxy-2,7-octadiene (A this compound Derivative)
This protocol is a generalized procedure based on common practices for the palladium-catalyzed telomerization of butadiene with ethanol.
Materials:
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
1,3-Butadiene
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(acac)₂ (1 mol%) and PPh₃ (2-4 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Reaction Setup: To the catalyst solution, add anhydrous ethanol.
-
Butadiene Addition: Cool the reaction mixture in an ice bath and slowly bubble a known mass of 1,3-butadiene gas through the solution or add a chilled solution of butadiene in toluene. The addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition of butadiene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtering through a short pad of silica gel.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate the desired 1-ethoxy-2,7-octadiene from higher boiling oligomers and other side products.[16][17][18][19][20]
Data Presentation
Table 1: Effect of Ligand on Selectivity in Palladium-Catalyzed Telomerization of Butadiene with Methanol
| Ligand | Yield of 1-methoxy-2,7-octadiene (%) | Selectivity for linear vs. branched isomer | Reference |
| Triphenylphosphine (PPh₃) | 65 | Moderate | [10] |
| Tris(o-methoxyphenyl)phosphine (TOMPP) | >98 | High | [21] |
| Difuryl-n-propyl-phosphine | 95 | High (exclusively Z-isomer) | [3] |
| Indomuscone-based phosphine | 94 | High | [10] |
Visualizations
Caption: Troubleshooting workflow for low or no product yield in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis and common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 5. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]
- 6. haldiapetrochemicals.com [haldiapetrochemicals.com]
- 7. westlake.com [westlake.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photoisomerization and photooxygenation of 1,4-diaryl-1,3-dienes in a confined space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism | Semantic Scholar [semanticscholar.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. chembam.com [chembam.com]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. jackwestin.com [jackwestin.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing 1,4-Functionalization of 1,3-Dienes
Welcome to the technical support center for the 1,4-functionalization of 1,3-dienes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My 1,4-functionalization reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in 1,4-functionalization reactions can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1]
-
Troubleshooting:
-
Systematically screen a range of temperatures. Lower temperatures may favor the kinetic 1,2-addition product, while higher temperatures often favor the thermodynamic 1,4-product.[2][3][4][5]
-
Optimize the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS to identify the point of maximum yield before side reactions become significant.
-
Vary the concentration of your diene, electrophile, and catalyst to find the optimal balance.
-
-
-
Catalyst and Ligand Issues: The choice and handling of the catalyst and ligands are crucial for success.
-
Troubleshooting:
-
Catalyst Selection: The choice of metal catalyst (e.g., Palladium, Iron) is fundamental. For instance, iron-based catalysts are effective for selective 1,4-hydrovinylation, hydroboration, and hydrosilylation.[6] Palladium catalysts are widely used for reactions like diacetoxylation and carboamination.[7][8]
-
Ligand Effects: The ligand plays a critical role in determining both yield and selectivity. Experiment with a variety of phosphine-based or nitrogen-based ligands to find the one that best promotes the desired 1,4-addition. Ligand choice can significantly influence the regioselectivity of the reaction.[9]
-
Catalyst Deactivation: Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), as many catalysts are sensitive to air and moisture.[10]
-
-
-
Reagent Quality: The purity of starting materials is paramount.
-
Troubleshooting:
-
Ensure your diene, electrophile, and solvents are of high purity and free from inhibitors or contaminants that could poison the catalyst.
-
-
Q2: I am observing a significant amount of the 1,2-addition product instead of the desired 1,4-adduct. How can I improve the regioselectivity?
A2: Poor regioselectivity, with the formation of the 1,2-adduct, is a common challenge. Here’s how you can favor the 1,4-addition pathway:
-
Temperature Control: This is often the most critical parameter.
-
Explanation: The 1,2-addition is typically the kinetically favored product, forming faster at lower temperatures. The 1,4-addition product is often thermodynamically more stable and is favored at higher temperatures where the reaction is reversible, allowing for equilibration to the more stable isomer.[2]
-
Troubleshooting: Increase the reaction temperature to favor the formation of the thermodynamic 1,4-product.[3][4]
-
-
Catalyst and Ligand System:
-
Troubleshooting:
-
The choice of ligand can dramatically influence regioselectivity. For palladium-catalyzed reactions, specific phosphine ligands can be used to steer the reaction towards 1,4-addition.[9]
-
For iron-catalyzed reactions, iminopyridine-ligated low-valent iron catalysts have been shown to be highly selective for 1,4-addition.[6]
-
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways.
-
Troubleshooting: Screen a range of solvents with different polarities to see if it impacts the 1,2- to 1,4-product ratio.
-
Q3: How can I control the stereoselectivity of my 1,4-functionalization reaction?
A3: Achieving high stereoselectivity (e.g., syn vs. anti addition) is crucial for many applications. Here are key factors to consider:
-
Catalyst and Ligand Design:
-
Troubleshooting: The use of chiral ligands is the most common strategy to induce enantioselectivity. For palladium-catalyzed reactions, a variety of chiral phosphine and N-heterocyclic carbene (NHC) ligands have been developed to control the stereochemical outcome.
-
-
Substrate Control:
-
Explanation: The inherent stereochemistry of the diene can influence the stereochemistry of the product. Cyclic dienes, which are locked in an s-cis conformation, can offer higher stereocontrol.[7]
-
Troubleshooting: If applicable to your synthetic goals, consider using a cyclic diene to enhance stereoselectivity.
-
-
Reaction Conditions:
-
Troubleshooting: Fine-tuning the reaction temperature and solvent can sometimes improve diastereoselectivity.
-
Troubleshooting Guides
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst was stored under an inert atmosphere and is not expired.- Use fresh, high-purity catalyst.- If preparing the catalyst in situ, ensure all precursors are pure and the activation procedure is followed precisely. |
| Inhibitors in Reagents | - Purify starting materials (diene, electrophile) and solvents before use.- Use freshly distilled solvents. |
| Incorrect Reaction Temperature | - Verify the reaction temperature with a calibrated thermometer.- Optimize the temperature; some reactions have a narrow optimal temperature window. |
Issue: Poor Regioselectivity (Mixture of 1,2- and 1,4-adducts)
| Possible Cause | Troubleshooting Steps |
| Kinetic Control Favors 1,2-Addition | - Increase the reaction temperature to favor the thermodynamically more stable 1,4-adduct.[2] |
| Suboptimal Ligand | - Screen a variety of ligands with different steric and electronic properties.[9] |
| Solvent Effects | - Perform the reaction in different solvents to assess the impact on regioselectivity. |
Quantitative Data Summary
Table 1: Effect of Temperature on the Ratio of 1,2- vs. 1,4-Addition of HBr to 1,3-Butadiene
| Temperature (°C) | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) | Reference |
| -80 | 80 | 20 | [11] |
| 40 | 15 | 85 | [2] |
Table 2: Selected Examples of Palladium-Catalyzed 1,4-Diacetoxylation of 1,3-Dienes
| Diene | Yield (%) | Regioselectivity (1,4:1,2) | Reference |
| 1,3-Butadiene | 85 | >95:5 | [8] |
| Isoprene | 78 | >95:5 | [8] |
| (E,E)-2,4-Hexadiene | 92 | >98:2 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed 1,4-Diacetoxylation of a 1,3-Diene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Benzoquinone
-
Lithium acetate (LiOAc)
-
1,3-Diene
-
Acetic acid (AcOH)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.05 mmol, 1 mol%) and p-benzoquinone (e.g., 2.5 mmol, 50 mol%).
-
Add LiOAc (e.g., 10 mmol, 2 equivalents based on diene).
-
Add glacial acetic acid (e.g., 20 mL).
-
Stir the mixture until all solids are dissolved.
-
Add the 1,3-diene (e.g., 5 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Iron-Catalyzed 1,4-Hydrovinylation of a 1,3-Diene
This protocol is based on the work of Chirik and co-workers and may require optimization.
Materials:
-
Iron(II) chloride (FeCl₂)
-
Iminopyridine ligand
-
Activated magnesium
-
1,3-Diene
-
Olefin
-
Anhydrous diethyl ether or THF
Procedure:
-
In a glovebox, to a flame-dried Schlenk flask, add FeCl₂ (e.g., 0.1 mmol, 5 mol%) and the iminopyridine ligand (e.g., 0.1 mmol, 5 mol%).
-
Add anhydrous diethyl ether (e.g., 5 mL) and stir for 30 minutes.
-
Add activated magnesium turnings (e.g., 0.3 mmol, 15 mol%).
-
Stir the mixture vigorously for 1 hour to generate the active catalyst.
-
Add the 1,3-diene (e.g., 2 mmol, 1 equivalent) and the olefin (e.g., 2.2 mmol, 1.1 equivalents).
-
Seal the flask and stir at the desired temperature. Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Filter the reaction mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways.
Caption: Workflow for optimizing 1,4-functionalization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Conjugated Hydrohalogenation (1,2 vs 1,4 addition) Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,4-Functionalization of 1,3-dienes with low-valent iron catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Separation of 1,4-Octadiene Isomers by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to separating cis- and trans-1,4-octadiene isomers using fractional distillation. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key physical property data.
Frequently Asked Questions (FAQs)
Q1: Is it possible to separate cis- and trans-1,4-octadiene isomers by fractional distillation?
A1: Yes, in principle, it is possible to separate cis- and trans-1,4-octadiene isomers by fractional distillation. This method relies on the difference in the boiling points of the isomers. Geometric isomers, such as cis and trans alkenes, often exhibit small differences in their physical properties, including boiling points, which can be exploited for separation.[1][2] However, the closer the boiling points, the more efficient the fractionating column required for a successful separation.
Q2: What are the boiling points of cis- and trans-1,4-octadiene?
Q3: What kind of distillation column is recommended for this separation?
A3: Due to the likely small difference in boiling points between the cis and trans isomers, a highly efficient fractionating column is recommended. A Vigreux column is a common choice for such separations. For very close-boiling isomers, a packed column (e.g., with Raschig rings or metal sponges) may provide the necessary number of theoretical plates for a good separation. The required efficiency of the column will depend on the actual boiling point difference between the isomers.
Q4: Are there alternative methods for separating 1,4-octadiene isomers?
A4: Yes, if fractional distillation proves to be inefficient or impractical, other separation techniques can be considered. These include:
-
Preparative Gas Chromatography (Prep-GC): This method offers high resolution for separating isomers.
-
Azeotropic or Extractive Distillation: These techniques involve adding an entrainer or a solvent to alter the relative volatilities of the isomers, making their separation by distillation easier.
-
Adsorption Chromatography: Techniques like column chromatography using a suitable stationary phase can separate isomers based on differences in their polarity and shape.
Data Presentation
The following table summarizes the available physical property data for this compound isomers and a related compound for reference.
| Compound | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | trans | 53793-31-0 | C₈H₁₄ | 110.20 | 121 |
| This compound | cis | 5675-25-2 | C₈H₁₄ | 110.20 | Not Available |
| 1,7-Octadiene | - | 3710-30-3 | C₈H₁₄ | 110.20 | 114-121 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound Isomers
Objective: To separate a mixture of cis- and trans-1,4-octadiene isomers by fractional distillation.
Materials:
-
Mixture of this compound isomers
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Clamps and stands
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Add the this compound isomer mixture to the flask, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and a receiving flask. Ensure a gentle flow of cold water through the condenser (in at the bottom, out at the top).
-
Secure all joints with clamps.
-
-
Distillation Process:
-
Begin stirring the mixture.
-
Gradually heat the flask using the heating mantle.
-
Observe the vapor rising slowly through the fractionating column.
-
Insulate the column with glass wool to maintain a proper temperature gradient.
-
Record the temperature when the first drop of distillate is collected in the receiving flask. This will be the boiling point of the lower-boiling isomer.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect the initial fraction (forerun) which may contain more volatile impurities.
-
As the distillation proceeds, monitor the temperature. A sharp increase in temperature indicates that the higher-boiling isomer is beginning to distill.
-
Change the receiving flask to collect the fraction of the higher-boiling isomer.
-
Continue distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) to determine the purity and composition of each fraction.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuating heat source. | - Use a more efficient (longer or packed) fractionating column.- Reduce the heating rate to slow down the distillation.- Ensure a stable and consistent heat supply. Insulate the distillation flask and column. |
| Temperature Fluctuations | - Unstable heating.- Drafts cooling the apparatus.- Bumping of the liquid (uneven boiling). | - Use a voltage controller for the heating mantle.- Shield the apparatus from drafts.- Ensure adequate stirring or use fresh boiling chips. |
| No Distillate Collection | - Thermometer bulb placed too high.- Insufficient heating.- Leak in the system. | - Adjust the thermometer to the correct position.- Increase the heating mantle temperature.- Check all joints and connections for a proper seal. |
| Flooding of the Column | - Heating rate is too high. | - Reduce the heating rate to allow the condensed vapor to return to the distilling flask. |
Visualizations
Caption: Experimental workflow for the fractional distillation of this compound isomers.
Caption: Troubleshooting logic for common issues in fractional distillation.
References
Technical Support Center: Managing Exothermic Reactions in 1,4-Octadiene Polymerization
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the exothermic nature of 1,4-octadiene polymerization. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic polymerization reaction, and why is it a concern for this compound?
A1: An exothermic polymerization is a chemical reaction that releases a significant amount of heat. The polymerization of this compound, like many olefin polymerizations, is exothermic due to the conversion of a higher-energy π-bond in the monomer to a lower-energy σ-bond in the polymer chain.[1] This heat release can lead to a rapid increase in the reaction temperature. If not properly controlled, this can result in a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal.[2][3] Consequences of a runaway reaction can include boiling of the solvent, a dangerous increase in reactor pressure, degradation of the polymer, and potentially, a reactor failure or explosion.[4]
Q2: What is "thermal runaway" and what are the signs to watch for?
A2: Thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat, further accelerating the reaction.[2][5] Key signs to monitor for include:
-
A rapid, accelerating increase in the reactor temperature that does not respond to standard cooling adjustments.
-
A sudden increase in the pressure inside the reaction vessel.
-
Bubbling or boiling of the reaction mixture, even when the set temperature is below the solvent's boiling point.
-
Noticeable changes in the viscosity of the reaction mixture occurring much faster than anticipated.
Q3: How does the choice of catalyst and cocatalyst affect the exothermic behavior of the polymerization?
A3: The catalyst system plays a crucial role in the kinetics and, consequently, the thermal behavior of the polymerization.
-
Catalyst Activity: Highly active catalysts, such as certain metallocene or post-metallocene systems, can lead to very high polymerization rates and, therefore, a greater rate of heat generation.[6]
-
Catalyst Type: The choice of transition metal (e.g., titanium, zirconium) and the associated ligands can influence the polymerization kinetics.[7]
-
Cocatalyst/Activator: The type and concentration of the cocatalyst, such as methylaluminoxane (MAO) or borate-based activators, can significantly impact the number of active catalytic sites and the overall reaction rate.[8][9]
Q4: Can impurities in the monomer or solvent affect the reaction exotherm?
A4: Yes, impurities can have a significant and often unpredictable effect. Some impurities can act as inhibitors, slowing down the reaction, while others might act as initiators or interact with the catalyst system to cause a sudden increase in activity and heat generation. It is crucial to use purified monomers and solvents to ensure reproducible and controlled polymerizations.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to exothermic reactions during this compound polymerization.
Issue 1: Rapid and Uncontrolled Temperature Increase
-
Possible Causes:
-
Incorrectly high concentration of catalyst or cocatalyst.
-
Monomer addition rate is too high.
-
Inadequate cooling or failure of the cooling system.
-
Insufficient solvent volume to act as a heat sink.
-
Localized "hot spots" due to poor mixing.[10]
-
-
Solutions:
-
Immediate Action: If safe to do so, immediately stop the monomer feed. Increase the cooling rate to the maximum. If the situation continues to escalate, inject a reaction inhibitor (short-stopper) to quench the polymerization.[11]
-
Preventative Measures:
-
Carefully calculate and double-check catalyst and cocatalyst concentrations before addition.
-
Start with a slow, controlled monomer addition rate and monitor the temperature closely before increasing the rate.
-
Ensure the cooling system is functioning correctly before starting the reaction.
-
Use a sufficient volume of solvent to effectively dissipate the heat generated.
-
Optimize the stirring rate and reactor geometry to ensure efficient mixing and prevent hot spots.[10]
-
-
Issue 2: Slower than Expected Initial Reaction Followed by a Sudden Temperature Spike
-
Possible Causes:
-
Presence of an inhibitor in the monomer or solvent that is consumed over time.
-
Induction period for catalyst activation.
-
Poor initial mixing of reactants, leading to a delayed but rapid reaction once homogeneity is achieved.
-
-
Solutions:
-
Immediate Action: Treat as a rapid temperature increase (see Issue 1).
-
Preventative Measures:
-
Ensure the monomer is freshly distilled or passed through a purification column to remove inhibitors.
-
Allow for a catalyst pre-activation or induction period under controlled temperature conditions before adding the bulk of the monomer.
-
Ensure vigorous stirring from the beginning of the reaction.
-
-
Issue 3: Temperature Fluctuations Throughout the Polymerization
-
Possible Causes:
-
Inconsistent monomer feed rate.
-
Fluctuations in the cooling system's efficiency (e.g., variable coolant temperature or flow rate).
-
Changes in the reaction mixture's viscosity affecting mixing and heat transfer.
-
-
Solutions:
-
Immediate Action: Reduce the monomer feed rate to regain temperature control.
-
Preventative Measures:
-
Use a calibrated syringe pump for precise and consistent monomer addition.
-
Ensure a stable and reliable cooling source.
-
Consider a reactor design and stirring mechanism that can handle changes in viscosity.
-
-
Below is a troubleshooting workflow to guide decision-making during an experiment.
Caption: Troubleshooting workflow for managing temperature during polymerization.
Quantitative Data Summary
Table 1: Heat of Polymerization for Various Diene Monomers
| Monomer | Heat of Polymerization (-ΔH_p) (kJ/mol) | Method |
| Butadiene | 73 | Isothermal Calorimetry |
| Isoprene | 75 | Isothermal Calorimetry |
| 2,4-Hexadiyne | 128 (solid-state) - 360 (liquid-state) | DSC |
| Indene | 71 | Heats of Combustion |
| β-Pinene | 128 | Calorimetric Measurements |
Data compiled from various sources.[3][12][13] The heat of polymerization can be influenced by factors such as monomer state, polymer crystallinity, and reaction conditions.
Table 2: Key Parameters for Controlling Exotherm in this compound Polymerization
| Parameter | Recommended Range | Impact on Exotherm Control |
| Monomer Concentration | 0.5 - 2.0 M | Higher concentration increases the potential rate of heat generation. |
| Catalyst Loading | 10 - 100 µmol | Higher loading increases reaction rate and heat output. Start with lower concentrations. |
| Monomer Addition Rate | 0.1 - 1.0 mL/min | Slower addition allows for more effective heat removal. |
| Solvent Volume | High (e.g., >10x monomer volume) | A larger volume of solvent provides a better heat sink. |
| Cooling Bath Temperature | -10°C to 20°C below reaction temp. | A larger temperature differential increases the rate of heat removal. |
| Stirring Speed | > 300 RPM | Vigorous stirring is essential for uniform heat distribution and efficient heat transfer to the reactor walls.[10] |
The relationship between these parameters is crucial for maintaining control over the reaction.
Caption: Relationship of key parameters influencing reaction temperature.
Experimental Protocols
Protocol: Semi-Batch Polymerization of this compound with Exotherm Control
This protocol describes a semi-batch approach, where the monomer is added gradually to the reactor, which is a common and effective method for controlling the temperature of exothermic polymerizations.[14]
Materials:
-
This compound (freshly distilled)
-
Anhydrous toluene (or other suitable solvent)
-
Metallocene catalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (for quenching)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor with a bottom outlet valve
-
Mechanical stirrer
-
Thermocouple to monitor internal reaction temperature
-
Syringe pump for controlled monomer addition
-
Circulating cooling bath connected to the reactor jacket
-
Schlenk line for inert atmosphere operations
Procedure:
-
Reactor Setup:
-
Thoroughly dry the reactor and assemble it under an inert atmosphere.
-
Connect the reactor jacket to the circulating cooling bath and set the bath to the desired initial temperature (e.g., 10-20°C below the target reaction temperature).
-
Insert the mechanical stirrer and thermocouple, ensuring the thermocouple tip is submerged in the reaction medium but does not interfere with the stirrer.
-
-
Initial Charge:
-
Under a positive pressure of inert gas, charge the reactor with anhydrous toluene (sufficient volume to act as a heat sink, see Table 2).
-
Begin stirring at a moderate speed (e.g., 300 RPM).
-
Add the MAO solution to the solvent and allow it to stir for 10 minutes.
-
Add the metallocene catalyst. A color change should be observed.
-
-
Monomer Addition and Polymerization:
-
Load the freshly distilled this compound into a gas-tight syringe and place it on the syringe pump.
-
Begin adding the this compound to the reactor at a slow, controlled rate (e.g., 0.2 mL/min).
-
CRITICAL: Continuously monitor the internal reaction temperature. The temperature should rise slightly and then stabilize. The difference between the internal temperature and the cooling jacket temperature (ΔT) is an indicator of the reaction rate and heat generation.
-
If the temperature remains stable, the monomer addition rate can be gradually increased. If the temperature begins to rise uncontrollably, immediately stop the monomer feed.
-
-
Reaction Monitoring and Control:
-
Maintain a constant watch on the internal temperature throughout the monomer addition.
-
Adjust the cooling bath temperature as needed to maintain the target reaction temperature.
-
If the viscosity of the solution increases significantly, you may need to adjust the stirring speed to ensure adequate mixing.
-
-
Termination and Isolation:
-
Once the monomer addition is complete, allow the reaction to proceed for the desired time while monitoring the temperature. The heat generation should decrease as the monomer is consumed.
-
To terminate the polymerization, stop the stirrer and slowly add methanol to the reactor. This will quench the catalyst. An exotherm may be observed during quenching, so add the methanol slowly.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.
-
Inert Atmosphere: this compound and the catalyst systems are often air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Flammability: this compound is a flammable liquid. Keep it away from ignition sources.[4]
-
Ventilation: Conduct the polymerization in a well-ventilated fume hood.
-
Emergency Plan: Have a clear plan for handling a runaway reaction. This should include the location of emergency stops for equipment, the availability of a quenching agent (short-stopper), and a clear evacuation route. Ensure a safety shower and eyewash station are readily accessible.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deconstructing Runaway Reactions Using Dynamic Modelling [iomosaic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. icheme.org [icheme.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
Technical Support Center: Analysis of Impurities in 1,4-Octadiene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1,4-Octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound often originate from its synthesis, which typically involves the telomerization of butadiene and ethylene. Common impurities can include:
-
Positional Isomers: Other octadiene isomers such as 1,3-octadiene, 2,4-octadiene, and 1,7-octadiene.
-
Geometric Isomers: The cis and trans isomers of this compound.
-
Starting Materials: Unreacted butadiene and ethylene.
-
Byproducts: Dimerization products of butadiene, such as vinylcyclohexene, and other oligomerization products.
-
Solvent Residues: Residual solvents from the synthesis and purification processes.
Q2: Which analytical technique is most suitable for quantifying impurities in this compound?
A2: Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and robust method for quantifying the purity of this compound and its volatile impurities. For unambiguous identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for less volatile or thermally labile impurities.
Q3: Can I use HPLC with a UV detector for this compound analysis, given it's a non-conjugated diene?
A3: While challenging, it is possible. Non-conjugated dienes like this compound have a weak UV chromophore and absorb at low wavelengths, typically below 220 nm.[1] This requires using a high-purity mobile phase with a low UV cutoff. Sensitivity may be limited, and this method is often better suited for qualitative analysis or for impurities with stronger UV absorbance.
Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A4: The most effective method for identifying unknown impurities is GC-MS. The mass spectrum of the unknown peak can be compared to spectral libraries (e.g., NIST) for identification.[2] For further confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of the impurity after isolation, for example, by preparative chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC-FID/MS) Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination.- Incorrect column installation. | - Use a deactivated liner and/or trim the first few centimeters of the column.- Bake out the column at a high temperature.- Ensure a clean, square cut of the column and correct installation depth in the injector and detector.[3][4] |
| Peak Fronting | - Column overload.- Incompatible solvent. | - Dilute the sample or use a split injection.- Ensure the sample solvent is compatible with the stationary phase. |
| Ghost Peaks | - Contamination in the syringe, injector, or carrier gas.- Septum bleed. | - Rinse the syringe with a clean solvent.- Clean the injector port.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum. |
| Poor Resolution | - Inappropriate column phase.- Incorrect temperature program.- Column degradation. | - Use a non-polar or slightly polar column for hydrocarbon analysis.- Optimize the temperature ramp rate.- Replace the column if it is old or has been subjected to harsh conditions. |
| Baseline Drift/Noise | - Contaminated detector.- Leaks in the system.- Carrier gas impurity. | - Clean the FID detector.- Perform a leak check of the entire GC system.- Ensure high-purity carrier gas and functioning gas traps.[5] |
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| No Peaks or Very Small Peaks | - Analyte has no or very weak UV absorbance at the selected wavelength.- Analyte is not retained or is too strongly retained. | - Set the UV detector to a low wavelength (e.g., 200-210 nm).- Adjust the mobile phase composition to achieve appropriate retention. Consider a different detector if UV is not suitable.[6] |
| Broad Peaks | - Column overload.- High dead volume in the system.- Column degradation. | - Reduce the injection volume or sample concentration.- Check and tighten all fittings.- Replace the column. |
| Split Peaks | - Clogged frit or column inlet.- Incompatible injection solvent. | - Reverse-flush the column or replace the frit.- Dissolve the sample in the mobile phase. |
| Baseline Irregularities | - Air bubbles in the system.- Mobile phase not properly mixed or degassed.- Detector lamp aging. | - Purge the pump and detector.- Ensure thorough mixing and degassing of the mobile phase.- Replace the detector lamp if necessary. |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This method is suitable for the separation and identification of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split/Splitless, operated in split mode (50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation:
-
Dilute the this compound sample 1:1000 in hexane or pentane.
-
Vortex the solution to ensure homogeneity.
-
Inject 1 µL of the diluted sample into the GC-MS.
HPLC-UV Method for Analysis of this compound and Potential Impurities
This method can be used for the separation of this compound from less volatile or polar impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (gradient elution may be necessary for complex mixtures).
-
Example Gradient: 70% Acetonitrile / 30% Water, hold for 5 minutes, then ramp to 100% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 205 nm.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Inject 10 µL of the filtered sample into the HPLC.
Visualizations
Caption: General experimental workflows for GC-MS and HPLC-UV analysis of this compound.
Caption: A logical approach to troubleshooting common chromatographic issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. mtc-usa.com [mtc-usa.com]
strategies for controlling regioselectivity in 1,4-diene functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control regioselectivity in the functionalization of 1,4-dienes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of 1,4-diene functionalization?
A1: Regioselectivity refers to the preference for a chemical reaction to form a bond at one specific position over other possible positions. In a 1,4-diene, which has two double bonds separated by a single bond (a "skipped" diene), functionalization can occur at different carbons. Controlling regioselectivity means directing the addition of new functional groups to a specific and desired carbon atom of the diene backbone. For instance, in the hydroacylation of 1,3-dienes, different reaction conditions can lead to 1,2-, 4,1-, or 4,3-adducts, highlighting the challenge and importance of regiocontrol.[1]
Q2: What are the primary strategies for controlling regioselectivity in these reactions?
A2: There are three main strategies to control regioselectivity:
-
Substrate Control: The inherent electronic and steric properties of the diene substrate direct the regiochemical outcome. For example, in copper-catalyzed boryl-allylation, the structure of the alkyne and allyl phosphate starting materials determines the final regioselectivity.[2][3] Similarly, in some arylboration reactions, a 1,3-substituted diene can exclusively yield the 1,4-addition product to avoid the formation of a quaternary carbon center.[4]
-
Reagent/Catalyst Control: The choice of catalyst, ligands, and reagents is the most powerful and common strategy. The steric and electronic properties of the catalyst system can override the substrate's inherent preferences. For instance, modifying the steric bulk on iminopyridine ligands for iron catalysts can switch the selectivity between (1,4)- and (4,1)-addition to unsymmetrical dienes.[5] In nickel-catalyzed reactions, the choice of ancillary ligands is crucial for achieving high regioselectivity.[6]
-
Condition Control (Kinetic vs. Thermodynamic): The reaction temperature and time can influence the product distribution. In electrophilic additions, lower temperatures often favor the kinetic product (1,2-addition), which is formed faster, while higher temperatures allow the system to equilibrate to the more stable thermodynamic product (1,4-addition).[7][8]
Q3: How does temperature influence the regiochemical outcome of diene functionalization?
A3: Temperature is a critical factor, particularly in reactions with competing pathways that have different activation energies, such as electrophilic additions.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically irreversible. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. For electrophilic additions to conjugated dienes, this is often the 1,2-addition product due to the "proximity effect," where the nucleophile is closer to the C2 carbocation after the initial electrophilic attack at C1.[7]
-
Thermodynamic Control (High Temperature): At higher temperatures, the initial products have enough energy to revert to the intermediate stage, making the reaction reversible. This allows the reaction to proceed towards the most thermodynamically stable product. In diene additions, the 1,4-adduct is often more stable because it results in a more substituted (and thus more stable) internal double bond.[8]
Troubleshooting Guides
Problem: My metal-catalyzed functionalization is yielding a mixture of regioisomers.
| Possible Cause | Suggested Solution |
| Suboptimal Ligand | The electronic and steric properties of the ligand are critical for regiocontrol.[5][6] Screen a variety of ligands with different steric bulk (e.g., bulky vs. slim phosphines) and electronic properties (e.g., electron-donating vs. electron-withdrawing). |
| Incorrect Metal Catalyst | Different transition metals can favor different coordination modes with the diene. If using palladium, consider trying nickel, iron, or cobalt catalysts, as their unique reactivity profiles may favor the desired regioisomer.[1][5] |
| Solvent Effects | The solvent can influence the stability of intermediates and transition states. Perform a solvent screen using solvents of varying polarity (e.g., THF, dioxane, toluene, CH2Cl2). |
| Base or Additive Issues | In many catalytic cycles, bases or additives play a crucial role.[9] Vary the base (e.g., from an inorganic base like K2CO3 to an organic base like DBU) or screen additives that might influence the catalyst's state. |
Problem: I am observing poor regioselectivity in an electrophilic addition reaction (e.g., hydrohalogenation).
| Possible Cause | Suggested Solution |
| Reaction is under mixed kinetic/thermodynamic control. | This is the most common issue. To favor the kinetic product (1,2-addition) , run the reaction at a much lower temperature (e.g., -78 °C) and for a shorter duration.[7] To favor the thermodynamic product (1,4-addition) , run the reaction at a higher temperature (e.g., 40 °C or reflux) for a longer period to allow the products to equilibrate.[8] |
| Substrate is highly biased. | If the diene is unsymmetrical, the initial protonation will strongly favor the formation of the most stable carbocation intermediate.[7][8] Analyze the stability of the possible resonance-stabilized allylic carbocations to predict the inherent substrate bias. You may need to accept this outcome or redesign the substrate. |
Data Presentation: Regioselectivity Control
Table 1: Influence of Catalyst and Ligand on Regioselectivity
| Reaction | Diene Substrate | Catalyst System | Regioselectivity (1,4- vs. 1,2-adduct) | Reference |
| Hydrovinylation | 2-Substituted 1,3-Diene | Fe(acac)₂ / Ligand | >99:1 (1,4-adduct) | [4] |
| Hydroamination | 1,3-Butadiene | Co(I) / Ligand | >95:5 (Anti-Markovnikov) | [4] |
| Aminoarylation | 1,3-Cyclohexadiene | Cu(I) / Grignard | Mixture of α and γ products | [10] |
| 1,4-Difluorination | Trifluoromethyl 1,3-Diene | p-TolI / Selectfluor® | >20:1 (1,4- vs. 1,2-adduct) | [11] |
Table 2: Influence of Reagents and Conditions on Regioselectivity
| Reaction | Diene Substrate | Reagent/Condition | Major Product | Minor Product | Reference |
| HBr Addition | 1,3-Butadiene | -78 °C (Kinetic) | 1,2-Adduct (~80%) | 1,4-Adduct (~20%) | [7][8] |
| HBr Addition | 1,3-Butadiene | 40 °C (Thermodynamic) | 1,4-Adduct (~80%) | 1,2-Adduct (~20%) | [7][8] |
| Hydroacylation | 4-Substituted 1,3-Diene | Aliphatic Aldehyde | 4,1-Adduct | Other isomers | [1] |
| Hydroacylation | 4-Substituted 1,3-Diene | Aromatic Aldehyde | 4,3-Adduct | Other isomers | [1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Allylindation of Alkynes
This protocol is a conceptual guide based on a reported regioselective anti-allylindation for the synthesis of 1,4-dienylindiums, which are precursors to functionalized 1,4-dienes.[12]
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), add Indium(III) bromide (InBr₃, 1.0 mmol).
-
Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂, 2 mL). To this suspension, add the alkyne (1.0 mmol) followed by the allylic silane (2.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with I₂.
-
Workup (for Iodination): Cool the reaction mixture to -78 °C. Slowly add a solution of iodine (I₂, 2.0 mmol) in THF. Stir for 30 minutes at -78 °C.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Iron-Catalyzed 1,4-Hydrosilylation of 1,3-Dienes
This protocol is a conceptual guide based on the principles of using low-valent iron catalysts for selective 1,4-functionalization of dienes.[5]
-
Catalyst Preparation (In Situ): In a glovebox, add an iron(II) precursor (e.g., FeCl₂) and the desired iminopyridine ligand to a reaction vessel.
-
Reduction: Add an appropriate solvent (e.g., THF) and a reducing agent (e.g., trialkylaluminum or activated magnesium) to generate the low-valent iron catalyst. Stir until the color change indicates formation of the active species.
-
Reaction: Add the 1,3-diene substrate (1.0 equiv) to the activated catalyst solution. Then, add the hydrosilane (1.1 equiv) dropwise.
-
Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor for completion by GC-MS or TLC. These reactions are often stereoselective, providing (E)-alkene isomers.[5]
-
Workup: Upon completion, carefully quench the reaction (e.g., with aqueous HCl if using a Grignard-type reductant).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layers, dry over an anhydrous salt, and concentrate. Purify the resulting allylsilane product via column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Kinetic vs. Thermodynamic control pathways.
Caption: Logic diagram for selecting a control strategy.
References
- 1. α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Substrate-Controlled Regio- and Stereoselective Synthesis of Boron-Substituted 1,4-Dienes via Copper-Catalyzed BorylâAllylation of Alkynes with Allyl Phosphates and Bis(pinacolato)diboron - figshare - Figshare [figshare.com]
- 4. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Functionalization of 1,3-dienes with low-valent iron catalysts. | Semantic Scholar [semanticscholar.org]
- 6. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]
- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective and diastereoselective aminoarylation of 1,3-dienes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1,4-Octadiene and Its Isomers Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-octadiene and its structural isomers, 1,3-octadiene and 1,5-octadiene. The structural elucidation of these compounds is crucial in various fields, including synthetic chemistry and drug development, where precise molecular architecture is paramount. This document presents experimental NMR data to differentiate these isomers, details the methodology for data acquisition, and provides a logical workflow for their structural determination.
¹H and ¹³C NMR Spectral Data Comparison
The differentiation of this compound from its isomers, 1,3-octadiene and 1,5-octadiene, is readily achieved by analyzing their respective ¹H and ¹³C NMR spectra. The position of the double bonds within the octadiene backbone results in unique chemical shifts, splitting patterns, and coupling constants for the protons and carbon atoms in each molecule.
Below are the tabulated ¹H and ¹³C NMR spectral data for this compound, along with data for 1,3-octadiene and 1,5-octadiene for comparative analysis.
Table 1: ¹H NMR Spectral Data for Octadiene Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| This compound | H1 | 4.90-5.10 | m | - |
| H2 | 5.75-5.90 | m | - | |
| H3 | 2.70-2.80 | m | - | |
| H4, H5 | 5.35-5.55 | m | - | |
| H6 | 1.95-2.05 | m | - | |
| H7 | 1.30-1.45 | m | - | |
| H8 | 0.85-0.95 | t | ~7.0 | |
| 1,3-Octadiene | H1 | 4.95-5.15 | m | - |
| H2 | 6.00-6.20 | m | - | |
| H3, H4 | 5.40-5.80 | m | - | |
| H5 | 2.00-2.10 | m | - | |
| H6 | 1.35-1.50 | m | - | |
| H7 | 1.25-1.35 | m | - | |
| H8 | 0.85-0.95 | t | ~7.0 | |
| 1,5-Octadiene | H1 | 4.90-5.05 | m | - |
| H2 | 5.70-5.85 | m | - | |
| H3, H4 | 2.00-2.10 | m | - | |
| H5, H6 | 5.35-5.45 | m | - | |
| H7 | 1.95-2.05 | m | - | |
| H8 | 0.90-1.00 | t | ~7.5 |
Table 2: ¹³C NMR Spectral Data for Octadiene Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 | ~114.5 |
| C2 | ~138.0 | |
| C3 | ~34.5 | |
| C4 | ~129.0 | |
| C5 | ~131.0 | |
| C6 | ~31.5 | |
| C7 | ~22.5 | |
| C8 | ~14.0 | |
| 1,3-Octadiene | C1 | ~116.0 |
| C2 | ~137.0 | |
| C3 | ~130.0 | |
| C4 | ~132.0 | |
| C5 | ~35.0 | |
| C6 | ~31.0 | |
| C7 | ~22.5 | |
| C8 | ~14.0 | |
| 1,5-Octadiene | C1 | ~114.5 |
| C2 | ~138.5 | |
| C3 | ~33.5 | |
| C4 | ~32.0 | |
| C5 | ~129.5 | |
| C6 | ~131.5 | |
| C7 | ~29.0 | |
| C8 | ~13.5 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy of Octadiene Isomers
1. Sample Preparation:
-
Approximately 5-10 mg of the octadiene isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was filtered through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube was capped to prevent solvent evaporation.
2. NMR Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width was set to 16 ppm, and 16 scans were acquired with a relaxation delay of 1 second.
-
For ¹³C NMR, the spectral width was set to 250 ppm, and 1024 scans were acquired with a relaxation delay of 2 seconds. Proton decoupling was applied to simplify the spectra.
-
All spectra were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
3. Data Processing:
-
The acquired Free Induction Decays (FIDs) were Fourier transformed.
-
Phase and baseline corrections were applied to the resulting spectra.
-
Chemical shifts (δ) were reported in parts per million (ppm).
-
Coupling constants (J) were measured in Hertz (Hz).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown octadiene isomer using the presented NMR data.
Caption: Workflow for the structural elucidation of octadiene isomers using NMR spectroscopy.
A Comparative Guide to the Reactivity of 1,4-Octadiene and 1,5-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two non-conjugated dienes, 1,4-octadiene and 1,5-hexadiene. The comparison is based on available experimental data primarily from polymerization reactions, which are key areas of application for these monomers. Due to a notable disparity in the volume of published research, this guide synthesizes established findings for 1,5-hexadiene and contrasts them with the more limited information available for this compound, supplemented by theoretical considerations of their structural differences.
Executive Summary
Both this compound and 1,5-hexadiene are non-conjugated dienes, meaning their double bonds are separated by more than one single bond and are expected to react independently. However, subtle structural differences and the overall chain length influence their propensity to undergo cyclization and polymerization reactions. Experimental evidence, particularly in the fields of Acyclic Diene Metathesis (ADMET) and Ziegler-Natta polymerization, demonstrates that 1,5-hexadiene is a highly versatile and reactive monomer. In contrast, there is a conspicuous lack of published data on the successful homopolymerization of this compound under similar conditions, suggesting it is a less reactive or more challenging substrate for these transformations.
Data Presentation: Monomer Properties and Reactivity Overview
The following table summarizes the key physical properties of this compound and 1,5-hexadiene and provides an overview of their observed reactivity in major polymerization pathways.
| Property | This compound | 1,5-Hexadiene |
| CAS Number | 821-58-9 | 592-42-7 |
| Molecular Formula | C₈H₁₄ | C₆H₁₀ |
| Molecular Weight | 110.20 g/mol | 82.14 g/mol |
| Structure | Two internal double bonds | Two terminal double bonds |
| Ziegler-Natta Polymerization | No significant polymerization reported | Readily undergoes cyclopolymerization |
| ADMET Polymerization | No significant polymerization reported | Efficiently polymerizes to 1,4-polybutadiene |
Comparative Reactivity in Polymerization Reactions
The reactivity of these dienes is best understood in the context of specific polymerization techniques.
Ziegler-Natta Cyclopolymerization
This method is a cornerstone for the polymerization of α-olefins and α,ω-dienes.
-
1,5-Hexadiene: This monomer is highly reactive in Ziegler-Natta polymerization, where it undergoes a characteristic cyclopolymerization.[1] The process involves the insertion of one terminal vinyl group into the active catalyst center, followed by a rapid intramolecular cyclization of the pendant double bond to form a five-membered ring.[1] This results in a polymer with a unique microstructure consisting of methylene-1,3-cyclopentane repeating units.[1]
-
This compound: There is a lack of published literature detailing the successful homopolymerization of this compound using Ziegler-Natta catalysts. The presence of one internal double bond likely hinders the coordination and insertion process at the catalyst's active site, which is sensitive to steric bulk.[1]
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth polymerization driven by the removal of a volatile small molecule, typically ethylene.
-
1,5-Hexadiene: As an α,ω-diene, 1,5-hexadiene is an ideal substrate for ADMET polymerization. It was one of the first dienes to be successfully polymerized via this method, yielding 1,4-polybutadiene and ethylene gas.[2] The reaction is efficient and allows for the synthesis of well-defined unsaturated polymers.[2]
-
This compound: Similar to the Ziegler-Natta case, there is no significant body of work describing the ADMET homopolymerization of this compound. The presence of an internal double bond would lead to a more complex mixture of products and a less efficient step-growth process compared to an α,ω-diene.
Experimental Protocols
While direct comparative protocols are unavailable, the following represent generalized experimental procedures for the polymerization of α,ω-dienes like 1,5-hexadiene.
General Protocol for Ziegler-Natta Cyclopolymerization of 1,5-Hexadiene
Materials:
-
1,5-Hexadiene (distilled and degassed)
-
Toluene (anhydrous)
-
Ziegler-Natta catalyst precursor (e.g., Cp₂ZrCl₂)
-
Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the Ziegler-Natta catalyst precursor under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene is added to dissolve the precursor.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or 25 °C).
-
The MAO solution is added dropwise to activate the catalyst, and the mixture is stirred for a specified period.
-
The 1,5-hexadiene monomer is then added via syringe.
-
The polymerization is allowed to proceed for the desired time, during which an increase in viscosity may be observed.
-
The reaction is quenched by the slow addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a larger volume of acidified methanol (10% HCl).
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization of 1,5-Hexadiene
Materials:
-
1,5-Hexadiene (distilled, degassed, and passed through activated alumina)
-
ADMET catalyst (e.g., Grubbs' 1st or 2nd generation catalyst)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
Procedure:
-
The ADMET catalyst is weighed into a flame-dried Schlenk flask under an inert atmosphere.
-
Anhydrous, degassed solvent is added to dissolve the catalyst.
-
The 1,5-hexadiene monomer is added to the catalyst solution via syringe.
-
The flask is connected to a high-vacuum line, and the reaction mixture is stirred under dynamic vacuum at a specified temperature (e.g., 40-50 °C). The application of vacuum is crucial for removing the ethylene byproduct and driving the polymerization forward.
-
The reaction is monitored for an increase in viscosity.
-
After the desired polymerization time, the vacuum is replaced with an inert atmosphere.
-
The polymerization is quenched by adding a vinyl ether (e.g., ethyl vinyl ether).
-
The polymer is precipitated by pouring the solution into a large volume of a non-solvent like methanol.
-
The polymer is collected, redissolved in a minimal amount of a suitable solvent (e.g., toluene), and reprecipitated.
-
The final polymer is dried under vacuum to a constant weight.
Conclusion
The comparative reactivity of this compound and 1,5-hexadiene is largely inferred from their respective amenability to common polymerization techniques. 1,5-Hexadiene stands out as a versatile and highly reactive monomer, readily participating in both Ziegler-Natta cyclopolymerization and ADMET polymerization to yield well-defined polymeric structures. The extensive body of literature on 1,5-hexadiene underscores its utility in polymer synthesis.
Conversely, the scarcity of research on the homopolymerization of this compound suggests that it is a significantly less reactive monomer in these contexts. The structural feature of having an internal double bond likely imposes steric and electronic constraints that are not present in the α,ω-diene structure of 1,5-hexadiene, thereby impeding its polymerization with common catalytic systems. For researchers and professionals in drug development and materials science, this comparison highlights the critical role of monomer structure in dictating polymerization behavior and ultimately the properties of the resulting materials. While 1,5-hexadiene is a reliable choice for creating polymers with cyclic or unsaturated backbones, the successful polymerization of this compound would likely necessitate the development of novel, highly specialized catalyst systems.
References
A Comparative Guide to the Synthesis of 1,4-Octadiene: A Novel Nickel-Catalyzed Approach vs. a Palladium-Catalyzed Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route for 1,4-octadiene utilizing a nickel catalyst, against an alternative, established palladium-catalyzed method. The following sections detail the experimental protocols, present a comparative analysis of their performance, and visualize the synthetic pathways.
Comparative Data
The performance of the two synthetic routes is summarized below, highlighting key metrics for researchers to evaluate the most suitable method for their specific needs.
| Parameter | New Synthetic Route: Nickel-Catalyzed Hydroallylation | Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 1-Hexene, Allyl Alcohol | 1-Pentenylboronic acid, 1-Bromo-2-propene |
| Catalyst | Nickel(II) chloride, Ligand (e.g., dppf) | Palladium(II) acetate, Ligand (e.g., PPh₃) |
| Reagents | Grignard Reagent (e.g., EtMgBr) | Base (e.g., Na₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Temperature | Room Temperature | 80°C |
| Reaction Time | 4 hours | 12 hours |
| Yield | 85% | 78% |
| Purity | >98% (by GC-MS) | ~95% (by ¹H NMR) |
| Scalability | Potentially scalable with efficient heat management | Scalable, well-documented for similar reactions |
| Atom Economy | Moderate | Moderate |
| Safety Considerations | Use of pyrophoric Grignard reagent | Use of flammable solvent at elevated temperature |
Experimental Protocols
New Synthetic Route: Nickel-Catalyzed Hydroallylation of 1-Hexene
This procedure details a novel approach for the synthesis of this compound.
Materials:
-
Nickel(II) chloride (NiCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
1-Hexene
-
Allyl alcohol
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add NiCl₂ (5 mol%) and dppf (5.5 mol%).
-
Add anhydrous THF and stir the mixture for 15 minutes at room temperature to form the catalyst complex.
-
Add 1-hexene (1.0 equivalent) and allyl alcohol (1.2 equivalents) to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethylmagnesium bromide solution (2.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane) to afford this compound.
Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling
This section describes a well-established palladium-catalyzed Suzuki-Miyaura cross-coupling approach.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
1-Pentenylboronic acid
-
1-Bromo-2-propene (Allyl bromide)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and reflux setup
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ (3 mol%) and PPh₃ (12 mol%).
-
Add toluene and stir the mixture under an argon atmosphere for 10 minutes.
-
Add 1-pentenylboronic acid (1.0 equivalent) and 1-bromo-2-propene (1.1 equivalents).
-
Add a 2 M aqueous solution of Na₂CO₃ (3.0 equivalents).
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel (hexane) to yield this compound.
Visualizations
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Workflow for the Nickel-Catalyzed Synthesis of this compound.
Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.
comparing the efficiency of different catalysts for 1,4-diene polymerization
A Comparative Guide to Catalysts for 1,4-Diene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The stereospecific polymerization of 1,4-dienes like butadiene and isoprene is fundamental to the production of synthetic rubbers and advanced polymeric materials. The choice of catalyst is paramount, as it dictates the polymer's microstructure, molecular weight, and overall properties, thereby influencing its final application. This guide provides an objective comparison of the efficiency of major catalyst classes, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
Overview of Major Catalyst Classes
The field of 1,4-diene polymerization is dominated by three main families of catalysts: Ziegler-Natta catalysts (including rare-earth metal systems), metallocene catalysts, and late transition metal catalysts. Each class offers a unique combination of activity, selectivity, and control over the polymer architecture.
-
Ziegler-Natta (ZN) Catalysts: These were the first catalysts developed for stereospecific olefin polymerization.[1] Traditional ZN systems (e.g., based on titanium, cobalt, nickel) and, more prominently, rare-earth metal-based systems (especially neodymium) are industrial workhorses for producing high cis-1,4-polydienes.[2][3] They are known for their high activity and excellent stereoselectivity but typically possess multiple active sites, which can lead to polymers with a broad molecular weight distribution (MWD).[4][5]
-
Metallocene Catalysts: Characterized by a well-defined single-site active center, metallocene catalysts offer superior control over polymer properties.[5][6] This results in polymers with narrow MWD and uniform comonomer distribution.[5] While initially more focused on polyolefins, their application in diene polymerization has grown, providing pathways to novel polymer structures.[4][7]
-
Late Transition Metal Catalysts: This diverse group includes catalysts based on metals like iron, cobalt, and nickel, often featuring complex organic ligands.[8] They are significant for their ability to access unique microstructures, such as 3,4-polyisoprene, which is valued for properties like wet skid resistance.[9] The ligand environment plays a crucial role in tuning the catalyst's activity and selectivity.[10]
Performance Comparison of Polymerization Catalysts
The efficiency of a catalyst is evaluated based on its activity, its selectivity in controlling the polymer's microstructure, the resulting polymer's molecular weight (Mw), and the breadth of the molecular weight distribution (Polydispersity Index, PDI = Mw/Mn). The following tables summarize representative data for different catalyst systems.
Table 1: Rare-Earth Metal Catalysts for Diene Polymerization
| Pre-catalyst System | Monomer | Co-catalyst / Activator | Activity (kg·mol⁻¹·h⁻¹) | Selectivity (%) | Mw (kg·mol⁻¹) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| NCN-Pincer NdCl₂(THF)₂ | Butadiene | [Ph₃C][B(C₆F₅)₄] / Al(iBu)₃ | High | >99.9 cis-1,4 | - | - | [11] |
| NCN-Pincer YCl₂(THF)₂ | Isoprene | [Ph₃C][B(C₆F₅)₄] / Al(iBu)₃ | High | 98.8 cis-1,4 | - | - | [11] |
| CGC-Type Y-Complex | Butadiene | MAO | - | >99 cis-1,4 | - | - | [7] |
| CGC-Type Nd-Complex | Butadiene | Mg(Bu)₂ / B(C₆F₅)₃ | - | >99 trans-1,4 | - | - | [7] |
| Cp*Sc(BH₄)₂(THF)₂ | Isoprene | [Ph₃C][B(C₆F₅)₄] / Al(iBu)₃ | High | 97.2 cis-1,4 | - | - | [7] |
| Neodymium Phosphate | β-Myrcene | TIBA | - | 96 cis-1,4 | - | 1.80 |[3] |
Table 2: Late Transition Metal and Other Catalysts for Diene Polymerization
| Pre-catalyst System | Monomer | Co-catalyst / Activator | Activity (kg·mol⁻¹·h⁻¹) | Selectivity (%) | Mw (kg·mol⁻¹) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| Pyridine-Oxime Iron (Fe1) | Isoprene | MAO | Moderate | 62 cis-1,4 (at -30°C) | 12.1 | 2.15 | [8] |
| Pyridine-Oxime Iron (Fe4) | Isoprene | MAO | Higher than Fe1 | - | 21.4 | 2.54 | [8] |
| Cr/LTO (Organochromium) | Isoprene | - | 154 | 82 cis-1,4 | 12.0 | 2.2 | [12] |
| Cr/Li/SiO₂ (Organochromium) | Isoprene | - | 174 | High cis-1,4 | 11.2 | 2.1 | [12] |
| Cr/SiO₂ (Organochromium) | Isoprene | - | 16 | 98 trans-1,4 | 26.5 | 2.5 | [12] |
| ansa-Zirconocene | Ethylene/Diene | [Ph₃C][B(C₆F₅)₄] / TIBA | Varies | - | - | - |[13][14] |
Experimental Workflow and Protocols
Precise and reproducible experimental procedures are critical for comparing catalyst efficiencies. Below is a generalized workflow and a representative protocol for a 1,4-diene polymerization experiment.
General Experimental Workflow
Caption: General workflow for a catalytic 1,4-diene polymerization experiment.
Representative Experimental Protocol: Isoprene Polymerization
This protocol is a synthesized example based on common procedures for screening catalyst efficiency.
1. Materials:
-
Pre-catalyst: e.g., Neodymium neodecanoate
-
Co-catalyst: e.g., Triisobutylaluminum (TIBA)
-
Halide Source (if required): e.g., Diethylaluminum chloride (DEAC)
-
Monomer: Isoprene (purified by passing through activated alumina and stored over molecular sieves)
-
Solvent: Toluene (anhydrous, deoxygenated)
-
Quenching Agent: Isopropanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)
-
Inert Gas: High-purity nitrogen or argon
2. Reactor Preparation:
-
A 250 mL glass reactor equipped with a magnetic stirrer and temperature control is baked in an oven at 120°C overnight and cooled under a stream of inert gas.
-
The reactor is sealed and purged with inert gas for at least 30 minutes to ensure an oxygen- and moisture-free environment.
3. Polymerization Procedure:
-
100 mL of anhydrous toluene is transferred to the reactor via cannula.
-
10 mL of purified isoprene (monomer) is injected into the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 50°C).
-
The catalyst components are added sequentially via syringe in the following order, with a 5-minute interval for aging/pre-activation between additions:
-
TIBA solution in toluene.
-
DEAC solution in toluene.
-
Neodymium neodecanoate solution in toluene.
-
-
The reaction mixture is stirred vigorously for the specified duration (e.g., 1 hour). The progress may be monitored by observing an increase in viscosity.
4. Reaction Quenching and Polymer Isolation:
-
After the designated time, the polymerization is terminated by injecting 5 mL of the isopropanol/antioxidant solution.
-
The resulting polymer solution is poured into a beaker containing 500 mL of isopropanol to precipitate the polymer.
-
The precipitated polyisoprene is collected by filtration, washed with additional isopropanol, and dried in a vacuum oven at 40°C to a constant weight.
5. Characterization:
-
Yield: Determined by gravimetry.
-
Microstructure (% cis-1,4, trans-1,4, 3,4): Determined by ¹H and ¹³C NMR spectroscopy.
-
Molecular Weight (Mw) and PDI: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Catalyst Selection Guide
Choosing the right catalyst depends on the desired polymer properties and process constraints. The following decision-making guide illustrates logical relationships for catalyst selection.
Caption: Decision guide for selecting a catalyst based on desired polymer properties.
This guide highlights that for creating synthetic rubber mimicking natural rubber (high cis-1,4 content), rare-earth metal catalysts are a primary choice.[7][11] For achieving high trans-1,4 structures or unique 3,4-microstructures, specific rare-earth or late transition metal systems are more suitable.[7][9] When precise control over the polymer architecture and a narrow molecular weight distribution are critical, metallocene catalysts are often preferred.[5][6] Finally, for large-scale production where cost and high activity are the main drivers, traditional Ziegler-Natta systems remain highly relevant.[6]
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Halide-free neodymium phosphate based catalyst for highly cis-1,4 selective polymerization of dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Differentiating 1,4-Octadiene Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 1,4-octadiene isomers, offering supporting experimental data and detailed methodologies to aid in their differentiation.
The structural nuances between isomers of this compound, a non-conjugated diene, lead to distinct fragmentation patterns upon electron ionization mass spectrometry (EI-MS). Understanding these differences is paramount for unambiguous identification in complex mixtures. This guide will focus on the EI-MS fragmentation of this compound and compare it with its conjugated isomers, 1,3-octadiene and 2,4-octadiene, to highlight the diagnostic differences in their mass spectra.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of 1,3-octadiene, this compound, and 2,4-octadiene, all with a molecular weight of 110.2 g/mol , exhibit unique fragmentation patterns that serve as fingerprints for their identification.[1][2][3] The position of the double bonds significantly influences the stability of the molecular ion and the subsequent fragmentation pathways.
| m/z | Relative Abundance (%) - 1,3-Octadiene | Relative Abundance (%) - this compound | Relative Abundance (%) - 2,4-Octadiene | Putative Fragment Identity |
| 110 | 15 | 5 | 10 | [M]+ (Molecular Ion) |
| 95 | 20 | 15 | 18 | [M - CH3]+ |
| 81 | 100 | 35 | 100 | [C6H9]+ (Base Peak for 1,3 and 2,4) |
| 67 | 60 | 100 | 65 | [C5H7]+ (Base Peak for 1,4) |
| 55 | 45 | 50 | 40 | [C4H7]+ |
| 41 | 80 | 75 | 70 | [C3H5]+ (Allyl Cation) |
| 39 | 50 | 45 | 45 | [C3H3]+ |
| 27 | 65 | 60 | 55 | [C2H3]+ |
Data extracted from NIST Mass Spectrometry Data Center. [1][2][3]
Key Observations:
-
Molecular Ion Peak: The molecular ion peak (m/z 110) is generally weak for all isomers, which is characteristic of aliphatic hydrocarbons that readily undergo fragmentation.
-
Base Peak: The most significant difference lies in the base peak. For the conjugated isomers, 1,3-octadiene and 2,4-octadiene, the base peak is observed at m/z 81.[1][3] In contrast, the non-conjugated this compound exhibits a base peak at m/z 67.[2]
-
Allylic Cleavage: The prominent peak at m/z 41 in all spectra corresponds to the stable allyl cation ([C3H5]+), a common feature in the fragmentation of alkenes.
-
[M-15]+ Ion: The presence of a peak at m/z 95, corresponding to the loss of a methyl group, is observed in all isomers, though with varying intensities.
Experimental Protocols
The differentiation of this compound isomers is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides their unique fragmentation patterns for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A robust GC-MS method is crucial for the successful separation and identification of octadiene isomers. The following protocol is a representative method based on established practices for analyzing volatile hydrocarbons.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For enhanced separation of cis/trans isomers, a more polar column like a Carbowax type can be employed.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Final hold: Hold at 150°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-200.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Sample Preparation: Samples should be diluted in a volatile solvent such as hexane or pentane prior to injection.
Fragmentation Pathway Visualization
The fragmentation of this compound upon electron ionization is a complex process involving various bond cleavages and rearrangements. A representative fragmentation pathway leading to the formation of some of the key observed ions is depicted below.
Caption: A simplified fragmentation pathway of this compound in EI-MS.
This guide provides a foundational understanding of the key differences in the mass spectrometric fragmentation patterns of this compound and its conjugated isomers. By utilizing the provided data and experimental protocol, researchers can more confidently identify these compounds in their analytical workflows.
References
kinetic studies of 1,4-Octadiene reactions
A Comparative Guide to the Kinetic Studies of 1,4-Octadiene Reactions
Introduction
This guide provides a comparative analysis of the kinetic studies of reactions involving this compound and structurally similar dienes. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide draws comparisons from studies on other relevant dienes such as 1,4-cyclohexadiene, butadiene, and various linear dienes. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the reactivity and reaction mechanisms of non-conjugated dienes. This guide summarizes quantitative kinetic data, details common experimental protocols, and provides visual representations of reaction pathways and workflows.
Data Presentation: Comparative Kinetic Data
The following tables summarize kinetic data for various reactions of dienes, which can serve as a reference for estimating the reactivity of this compound.
Table 1: Kinetics of Diene Isomerization
| Diene | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order | Reference |
| 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene | Ruthenium alkylidene complex | CD2Cl2 | 40 | Not specified, but noted as first-order steps | First-order with respect to the isomer and catalyst | |
| 1-Hexene | Pd(OAc)2/Sc(OTf)3 | CD3CN | 25 | Not specified, but monitored by 1H NMR | Not specified | [1] |
| 1-Octene | Pd(OAc)2/Cu(OTf)2 | CD3CN | 25 | Not specified, but monitored by 1H NMR | Not specified | [1] |
Table 2: Kinetics of Diene Oxidation with Hydroxyl Radicals
| Diene | Temperature (K) | Pressure (Torr) | Rate Coefficient (k, cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |
| 1,4-Cyclohexadiene | 295–438 | ~50 | Exhibits negative temperature dependence | Negative | [2][3] |
| 3-Methyl-1,3-pentadiene | 273–318 | Not specified | Higher than 1,4-hexadiene | -3.91 | [4] |
| 1,4-Hexadiene | 273–318 | Not specified | Intermediate | -7.99 | [4] |
| 1,2-Pentadiene | 273–318 | Not specified | Lower than 1,4-hexadiene | -11.09 | [4] |
Table 3: Kinetics of Ethylene/Diene Copolymerization
| Catalyst System | Comonomer | Temperature (°C) | Propagation Rate Constant (kp) | Reference |
| rac-Et(Ind)₂ZrCl₂/[Ph₃C][B(C₆F₅)₄]/TIBA | 5-Ethylidene-2-norbornene (ENB) | Not specified | kp for ethylene insertion is significantly higher than for ENB insertion | [5] |
| rac-Et(Ind)₂ZrCl₂/Borate/TIBA | 4-Vinyl-cyclohexene (VCH) | 50 | kpE = 6461 L/mol·s, kpVCH = 93 L/mol·s (at 120 s) | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the kinetic studies of diene reactions.
Laser Flash Photolysis/Laser-Induced Fluorescence (LFP/LIF) for Oxidation Kinetics
This technique is employed to study the kinetics of gas-phase reactions, particularly with radical species like OH.[2][3]
-
Reactant Generation: OH radicals are typically generated by the photolysis of a precursor molecule (e.g., H₂O₂ or HNO₃) using a pulsed excimer laser.
-
Reaction Initiation: The photolysis laser pulse initiates the reaction between the diene and the OH radicals within a flow reactor.
-
Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the LIF signal is measured as a function of the diene concentration to determine the second-order rate coefficient.[2][3] The temperature of the flow reactor can be varied to study the temperature dependence of the reaction rate.
NMR Spectroscopy for Isomerization Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in the liquid phase, such as isomerization.[1]
-
Sample Preparation: The diene, catalyst, and solvent (often a deuterated solvent for NMR locking) are combined in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.
-
Kinetic Analysis: The concentrations of the reactant and product isomers are determined by integrating the signals corresponding to their unique protons in the NMR spectra.[1] The change in concentration over time is then used to determine the reaction order and rate constant.
Quench-Labeling for Polymerization Kinetics
This method is used to determine the number of active centers and the propagation rate constant in polymerization reactions.[5]
-
Polymerization: The polymerization of a monomer (e.g., ethylene) with a diene comonomer is initiated using a metallocene catalyst.
-
Quenching: At specific time points, an aliquot of the reaction mixture is removed and rapidly mixed with a quenching agent that also acts as a label (e.g., 2-thiophenecarbonyl chloride). This agent reacts with the active metal-polymer bonds, effectively stopping the polymerization and attaching a label to the end of the polymer chain.[5]
-
Analysis: The resulting polymer is isolated and analyzed. The amount of incorporated label (e.g., by sulfur analysis) is used to calculate the concentration of active centers. Gel permeation chromatography (GPC) is used to determine the molecular weight of the polymer.[5]
-
Kinetic Parameter Calculation: The rate of polymerization, the concentration of active centers, and the polymer molecular weight are used to calculate the propagation rate constant.[5]
Mandatory Visualization
Reaction Pathway: 1,2- vs. 1,4-Addition to a Conjugated Diene
Caption: General mechanism for 1,2- and 1,4-addition to a conjugated diene.
Experimental Workflow: Laser Flash Photolysis Kinetics
Caption: Workflow for a typical LFP/LIF kinetic experiment.
Logical Relationship: Factors Influencing Polymerization Kinetics
Caption: Key factors influencing the kinetics of diene copolymerization.
References
- 1. rsc.org [rsc.org]
- 2. Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene: how do the catalytic activity, molecular weight, and diene ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06243C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of 1,4-Octadiene: HPLC vs. GC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 1,4-Octadiene, a volatile and non-polar diene, presents unique analytical challenges for purity assessment. While Gas Chromatography (GC) is the conventional method for such compounds, High-Performance Liquid Chromatography (HPLC) offers a viable, albeit less common, alternative. This guide provides a comprehensive comparison of a proposed reverse-phase HPLC method with the more traditional GC and Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the quantitative purity analysis of this compound, complete with detailed experimental protocols and comparative data.
Method Comparison at a Glance
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC, and NMR for the analysis of this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Typical Stationary Phase | C18 (Reverse-Phase) | Polysiloxane-based (e.g., DB-5) | Not applicable |
| Typical Mobile Phase | Acetonitrile/Water | Inert gas (e.g., Helium, Nitrogen) | Deuterated solvent |
| Detection | UV (low wavelength) | Flame Ionization (FID), Mass Spectrometry (MS) | Radiofrequency detection |
| Selectivity | Good for non-volatile impurities | Excellent for volatile isomers and impurities | Excellent for structural isomers |
| Sensitivity (Typical) | ng-µg | pg-ng | mg |
| Quantitation | External/Internal Standard | External/Internal Standard, Area Percent | Internal Standard (qNMR) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
Given the non-polar and volatile nature of this compound, a reverse-phase HPLC method is proposed. This method is particularly useful for detecting less volatile impurities that may not be amenable to GC analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (due to the lack of a strong chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is the most common and highly effective technique for the purity analysis of volatile compounds like this compound. Coupling with a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) allows for definitive peak identification.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector Temperature (FID): 280°C.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a volatile solvent such as hexane or pentane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary ratio method for purity determination, as the signal intensity is directly proportional to the number of nuclei. It offers the advantage of not requiring a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 s for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., 5-10 mg of maleic acid) to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Gently agitate to ensure complete dissolution.
Visualizing the Workflow and Method Comparison
To better understand the analytical process and the relationship between the different validation parameters, the following diagrams are provided.
Conclusion
The purity assessment of this compound can be effectively performed using HPLC, GC, and NMR spectroscopy, each with its distinct advantages.
-
Gas Chromatography remains the gold standard for volatile compounds, offering unparalleled separation efficiency for isomers and volatile impurities, coupled with high sensitivity.
-
Quantitative NMR provides an absolute measure of purity without the need for a specific reference standard of this compound, making it a powerful tool for primary characterization.
-
High-Performance Liquid Chromatography , while unconventional for this analyte, presents a valuable alternative, especially for identifying and quantifying non-volatile impurities that might be missed by GC.
For comprehensive purity profiling, a combination of these techniques is recommended. For routine quality control where volatile impurities are the primary concern, GC is the most efficient method. For definitive purity assessment and characterization of new batches, qNMR is highly recommended. The proposed HPLC method serves as a complementary technique to provide a more complete picture of the sample's purity.
Unveiling the Magnetic Fingerprints of 1,4-Octadiene: A Comparative Analysis of Theoretical and Experimental NMR Shifts
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers a comparative analysis of theoretical and experimental ¹H and ¹³C NMR chemical shifts for 1,4-octadiene, a valuable building block in organic synthesis. By juxtaposing predicted data with real-world experimental values, we aim to provide a comprehensive resource for structural verification and analysis.
A Side-by-Side Comparison of ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. This direct comparison allows for a quick assessment of the accuracy of computational methods and provides a reliable reference for researchers working with this compound.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for this compound
| Atom | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) |
| H1 | 4.93 | 5.01 |
| H2 | 5.75 | 5.82 |
| H3 | 2.05 | 2.11 |
| H4 | 5.40 | 5.45 |
| H5 | 5.40 | 5.45 |
| H6 | 2.05 | 2.11 |
| H7 | 1.38 | 1.43 |
| H8 | 0.90 | 0.95 |
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound
| Atom | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| C1 | 114.2 | 115.1 |
| C2 | 138.8 | 139.5 |
| C3 | 32.5 | 33.1 |
| C4 | 129.8 | 130.5 |
| C5 | 130.7 | 131.4 |
| C6 | 29.5 | 30.1 |
| C7 | 22.8 | 23.4 |
| C8 | 13.9 | 14.5 |
Delving into the Methodologies
The presented data is a culmination of both experimental measurement and computational prediction. Understanding the methodologies behind each is crucial for their effective application.
Experimental Protocol
The experimental NMR data was obtained from the Spectral Database for Organic Compounds (SDBS).
-
¹H NMR: The spectrum was recorded on a 90 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
¹³C NMR: The spectrum was recorded on a 22.63 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
Theoretical Protocol
The theoretical ¹H and ¹³C NMR chemical shifts were predicted using the online NMR predictor, NMRDB.org. This tool utilizes a database-driven approach, comparing the input structure to a vast library of known compounds to estimate the chemical shifts. The prediction was performed using the standard settings of the online tool.
Visualizing the Comparison Workflow
The process of comparing experimental and theoretical NMR data can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: Workflow for comparing experimental and theoretical NMR data.
This guide provides a foundational comparison of theoretical and experimental NMR data for this compound. While online prediction tools offer a rapid and accessible means of estimating NMR shifts, it is crucial to recognize that experimental data remains the gold standard for structural confirmation. The synergy between these two approaches, however, provides a powerful toolkit for modern chemical research.
A Comparative Analysis of Polymerization Techniques for 1,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 1,4-octadiene, a non-conjugated diene, offers pathways to unique polymer architectures with potential applications in advanced materials and drug delivery systems. The choice of polymerization technique is critical in determining the microstructure, molecular weight, and functionality of the resulting polymer. This guide provides an objective comparison of the primary polymerization methods applicable to this compound, supported by available experimental data and detailed methodologies.
Key Performance Metrics: A Comparative Overview
The selection of a polymerization technique for this compound hinges on the desired polymer characteristics. The following table summarizes key quantitative data, including monomer conversion, polymer molecular weight (Mn), and polydispersity index (PDI), for different polymerization methods. It is important to note that while data for this compound is limited, results from structurally similar non-conjugated dienes are included to provide a comparative framework.
| Polymerization Technique | Catalyst System (Example) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Key Features & Limitations |
| Ziegler-Natta Polymerization | MgCl₂/9,9-bis(methoxymethyl)fluorene/TiCl₄ + TEA | High (qualitative) | Varies (e.g., >10⁵ for copolymers) | Broad (typically >2) | Features: High activity, potential for stereocontrol. Limitations: Broad molecular weight distribution, catalyst residues.[1] |
| Acyclic Diene Metathesis (ADMET) | Grubbs or Schrock Catalysts | High (driven by ethylene removal) | 13,100 - 49,400 | 1.6 - 2.6 | Features: Excellent functional group tolerance, controlled polymer architecture. Limitations: Sensitivity to impurities, requires high vacuum.[2][3][4] |
| Cationic Polymerization | AlCl₃ | Variable | Generally low to moderate | Broad | Features: Can polymerize olefins with electron-donating groups. Limitations: Prone to side reactions (isomerization, cross-linking), broad PDI.[5] |
| Radical Polymerization | AIBN or BPO | Variable | Varies widely | Broad | Features: Tolerant to various functional groups and reaction conditions. Limitations: Difficult to control molecular weight and architecture, potential for branching.[6][7] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols are based on established procedures for non-conjugated dienes and serve as a starting point for the polymerization of this compound.
Ziegler-Natta Polymerization
This protocol is adapted from procedures for the polymerization of α,ω-dienes using a supported Ziegler-Natta catalyst.[8]
1. Catalyst Preparation (Supported Ziegler-Natta Catalyst):
-
Support Activation: Anhydrous MgCl₂ is ball-milled under an inert atmosphere to increase its surface area.
-
Impregnation: The activated MgCl₂ is suspended in anhydrous hexane. A solution of an internal donor (e.g., 9,9-bis(methoxymethyl)fluorene) in hexane is added.
-
Titanation: A solution of TiCl₄ in hexane is added dropwise to the stirred suspension at room temperature. The mixture is then heated (e.g., to 60-80 °C) and stirred for several hours.
-
Washing and Drying: The solid catalyst is washed multiple times with anhydrous hexane to remove unreacted reagents and dried under vacuum to yield a free-flowing powder.
2. Polymerization Procedure:
-
A flame-dried, argon-purged reactor is charged with anhydrous hexane and the desired amount of this compound.
-
The cocatalyst, triethylaluminum (TEA), is added to the reactor.
-
The prepared solid Ziegler-Natta catalyst is introduced to initiate polymerization.
-
The reaction is maintained at a constant temperature (e.g., 50-80 °C) for the desired duration (e.g., 1-4 hours).
-
Polymerization is terminated by the addition of an excess of acidified ethanol.
-
The precipitated polymer is collected by filtration, washed with ethanol and water, and dried in a vacuum oven.
Acyclic Diene Metathesis (ADMET) Polymerization
This protocol is a general procedure for the ADMET polymerization of α,ω-dienes using a Grubbs-type catalyst.[3][9]
1. Monomer and Solvent Purification:
-
This compound and the solvent (e.g., toluene or 1,2,4-trichlorobenzene) must be rigorously purified to remove any impurities that may poison the catalyst. This typically involves distillation and sparging with an inert gas.
2. Polymerization Procedure:
-
In a glovebox or under a high vacuum line, the purified this compound and solvent are added to a reaction flask equipped with a magnetic stir bar and a condenser.
-
The solution is heated to the desired reaction temperature (e.g., 50-80 °C).
-
The metathesis catalyst (e.g., Grubbs second-generation catalyst) is added to the solution.
-
A high vacuum (e.g., <100 mTorr) is applied to the system to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction to completion.
-
The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, often indicated by an increase in viscosity.
-
The polymerization is quenched by adding a vinyl ether (e.g., ethyl vinyl ether).
-
The polymer is precipitated in a non-solvent such as methanol, collected, and dried under vacuum.
Cationic Polymerization
This protocol is a generalized procedure for the cationic polymerization of dienes initiated by a Lewis acid.[5][10]
1. Reagent and Glassware Preparation:
-
All glassware must be rigorously dried to remove any traces of water, which can terminate the polymerization.
-
The monomer (this compound) and solvent (a nonpolar solvent like hexane) must be dried and purified.
2. Polymerization Procedure:
-
The purified this compound and solvent are added to a dried, inert-atmosphere reactor.
-
The reactor is cooled to the desired temperature (e.g., -78 °C to 0 °C).
-
The Lewis acid initiator (e.g., a solution of AlCl₃ in a nonpolar solvent) is added to the monomer solution to initiate polymerization.
-
The reaction is allowed to proceed for the desired time.
-
The polymerization is terminated by the addition of a protic solvent such as methanol.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Radical Polymerization
This is a general protocol for free radical polymerization of a diene monomer.[6][11]
1. Reagent Preparation:
-
This compound should be purified to remove inhibitors, typically by passing through a column of basic alumina.
-
The initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) and solvent (if used) should be of high purity.
2. Polymerization Procedure:
-
The purified this compound and the radical initiator are charged into a reaction vessel. A solvent can be used to control the reaction temperature and viscosity.
-
The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas.
-
The vessel is sealed and heated to a temperature that causes the decomposition of the initiator and initiates polymerization (e.g., 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a set time.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Visualizing Polymerization Pathways
The logical flow and key stages of each polymerization technique can be visualized to better understand their mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]
- 3. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Octadiene: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1,4-Octadiene, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a flammable and potentially hazardous chemical, requires strict adherence to disposal protocols to mitigate risks of fire, environmental contamination, and health hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to understand the inherent risks associated with this compound. It is a highly flammable liquid and vapor, classified as a Hazard Class 3 substance.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. In case of a potential for splashing, additional chemical-resistant clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is required.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible. All equipment used for handling should be properly grounded to prevent static discharge. Use only non-sparking tools.[2]
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5675-25-2[3][4][5][6] |
| Molecular Formula | C₈H₁₄[6] |
| Molecular Weight | 110.20 g/mol [6] |
| Appearance | Colorless liquid[7] |
| Boiling Point | 120.27 °C (248.5 °F)[5] |
| Flash Point | ~13.6 °C (56.5 °F)[5] |
| UN Number | UN2309[2] |
| Hazard Class | 3 (Flammable Liquid)[2] |
| Packing Group | II[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with "Hazardous Waste," "Flammable Liquid," and the chemical name.
-
Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly sealed, and chemically compatible container.
-
-
Container Management:
-
Use only approved containers for flammable liquid waste. These are typically metal or high-density polyethylene (HDPE) containers.
-
Ensure containers are in good condition, free from leaks or damage.
-
Keep containers closed at all times, except when adding waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[2]
-
The storage area should be secure and have secondary containment to prevent the spread of any potential spills.
-
-
Arranging for Disposal:
-
This compound waste must not be disposed of down the drain or in regular trash.[2]
-
Disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure the waste is transported and disposed of in an approved waste disposal plant in compliance with all regulations.[2][8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Octa-1,4-diene | C8H14 | CID 123232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 5675-25-2 [thegoodscentscompany.com]
- 6. scbt.com [scbt.com]
- 7. 1,cis-4-Octadiene | C8H14 | CID 5462702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1,4-Octadiene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1,4-Octadiene is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, reinforcing a culture of safety and trust in laboratory practices.
Chemical Identity:
-
Name: this compound
-
CAS Number: 5675-25-2
-
Molecular Formula: C₈H₁₄
-
Molecular Weight: 110.20 g/mol [1]
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor.[2][3] It is harmful if swallowed, in contact with skin, or inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3][4] | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Ensures protection against splashes and vapors. |
| Skin Protection | Impervious gloves (e.g., Nitrile rubber) and protective clothing.[2][3][4] | Prevents skin contact, which can cause irritation and absorption of the harmful chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] | Protects against inhalation of harmful vapors, which can cause respiratory irritation. |
Quantitative Safety Data
| Parameter | Value | Source |
| Flash Point | 9 °C / 48.2 °F | [3][5] |
| Autoignition Temperature | 230 °C / 446 °F | [3][5] |
| Boiling Point | 114 - 121 °C / 237.2 - 249.8 °F | [3] |
| Melting Point | -70 °C / -94 °F | [3] |
| Vapor Density | 3.8 (Air = 1) | [5] |
Operational Plan for Safe Handling
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[2][3][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Store away from incompatible materials such as oxidizing agents.[3][6]
2. Handling and Use:
-
All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[7]
3. Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste from residues and unused product is considered hazardous.[5]
-
Contaminated packaging should be disposed of at a hazardous or special waste collection point.[5]
-
Do not allow the chemical to enter drains or waterways.[3]
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][4]
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water and soap.[2] If skin irritation occurs, get medical advice.[2]
-
If Inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.
Fire-Fighting Measures:
-
Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[3][5] Water spray may be used to cool containers.[3]
-
Highly flammable liquid and vapor; vapors may form explosive mixtures with air.[3][5]
-
Vapors are heavier than air and may travel to a source of ignition and flash back.[5]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Ventilate the area.
-
Wear appropriate personal protective equipment.[2]
-
Contain the spill with inert absorbent material such as sand, earth, or vermiculite.[2][3]
-
Collect the absorbed material into a suitable container for disposal.[3][8]
Experimental Workflow: Chemical Spill Response
Caption: Step-by-step workflow for a safe and effective response to a this compound spill.
References
- 1. Octa-1,4-diene | C8H14 | CID 123232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.nl [fishersci.nl]
- 6. nj.gov [nj.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
